Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
Description
Properties
Molecular Formula |
C5H3Cl2N3O2 |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-4(11)2-3(6)8-5(7)10-9-2/h1H3 |
InChI Key |
ILGMUAPZWNFLMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=N1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide establishes a robust scientific foundation by examining the structure, properties, and reactivity of the core 3,5-dichloro-1,2,4-triazine scaffold and closely related derivatives. By understanding the fundamental principles governing this class of compounds, researchers can effectively anticipate the behavior and potential applications of the title compound. This document details the synthesis of related 1,2,4-triazine systems, explores their chemical reactivity as versatile building blocks, and discusses their potential in the development of novel therapeutic agents.
Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The electron-deficient nature of the triazine ring, further enhanced by the presence of electron-withdrawing groups such as chloro and carboxylate moieties, makes it a key synthon for the construction of complex heterocyclic systems. Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, with its multiple reactive sites, represents a versatile platform for the synthesis of diverse molecular libraries for drug discovery programs. The two chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution, while the methyl carboxylate at the 6-position offers a handle for further functionalization.
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is characterized by a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The ring is substituted with two chlorine atoms at positions 3 and 5, and a methyl carboxylate group at position 6.
While specific experimental data for this compound is scarce, we can infer its properties based on related structures and computational predictions.
Table 1: Predicted Physicochemical Properties of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | |
| Molecular Weight | 223.99 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar chlorinated triazines. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | The presence of polar groups suggests some solubility in polar aprotic solvents. |
| LogP | ~1.5 - 2.5 | Estimated based on the contributions of the substituents. |
| pKa | The ring nitrogens are weakly basic due to the electron-withdrawing effects of the chloro and carboxylate groups. |
Synthesis of the 1,2,4-Triazine Core: A Generalized Approach
The synthesis of substituted 1,2,4-triazines often involves the condensation of α-dicarbonyl compounds with amidrazones. A plausible synthetic route to the 3,5-dihydroxy-1,2,4-triazine-6-carboxylic acid precursor, which can then be chlorinated, is outlined below. This generalized pathway is based on established methodologies for similar 1,2,4-triazine carboxylates.
Experimental Protocol: Synthesis of a Dihydroxy-1,2,4-triazine-6-carboxylate Precursor
Step 1: Synthesis of an Oxalamidrazonate Intermediate
-
This step typically involves the reaction of a cyanoformate with hydrazine to form a key intermediate.
Step 2: Condensation with a Dioxo-succinate
-
The oxalamidrazonate is then condensed with a dialkyl dioxosuccinate in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature and then refluxed to drive the cyclization and formation of the 1,2,4-triazine ring.
Step 3: Chlorination
-
The resulting dihydroxy-1,2,4-triazine-6-carboxylate can be chlorinated using standard reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 3,5-dichloro-1,2,4-triazine-6-carboxylate. The methyl ester can be formed by standard esterification procedures.
Caption: Generalized workflow for the synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is dominated by the two electrophilic carbon atoms at the 3 and 5 positions, which are activated by the adjacent nitrogen atoms and the chlorine leaving groups. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols in the presence of a base.
-
Thiols: Thioether linkages can be formed by reaction with thiols.
The regioselectivity of the substitution can often be controlled by tuning the reaction conditions (temperature, solvent, and base) and the nature of the nucleophile.
Caption: Key nucleophilic substitution reactions of the title compound.
Modification of the Carboxylate Group
The methyl ester at the 6-position provides another point for diversification. It can be:
-
Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduced to a primary alcohol, which can be further functionalized.
These transformations significantly expand the chemical space accessible from this versatile building block.
Applications in Drug Development: A Forward-Looking Perspective
Given the prevalence of the 1,2,4-triazine core in bioactive molecules, Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly promising starting material for the development of new therapeutics. Its ability to undergo a variety of chemical transformations allows for the creation of focused libraries of compounds for screening against various biological targets. Potential therapeutic areas include:
-
Oncology: As a scaffold for the design of kinase inhibitors and other anti-proliferative agents.
-
Infectious Diseases: As a template for the development of novel antibacterial and antiviral compounds.
-
Inflammation: For the synthesis of inhibitors of key inflammatory pathways.
Analytical Characterization
The structural elucidation of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate and its derivatives would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a singlet for the methyl ester protons (likely around 3.9-4.1 ppm) and a singlet for the C-H proton on the triazine ring (if present, though the title compound has no C-H on the ring).
-
¹³C NMR would show characteristic signals for the carbonyl carbon of the ester, and the carbon atoms of the triazine ring, with those bearing chlorine atoms shifted downfield.
-
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O of the ester, and the C=N and C-Cl bonds of the triazine ring.
Safety and Handling
Chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a promising, albeit under-documented, building block for chemical synthesis. By leveraging the established chemistry of the 3,5-dichloro-1,2,4-triazine scaffold, researchers can unlock its potential for the rapid and efficient synthesis of diverse molecular libraries. This guide provides a foundational understanding of its likely properties and reactivity, empowering scientists to incorporate this versatile synthon into their research and development programs.
References
Due to the limited direct literature on Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, the following references pertain to the synthesis, reactivity, and applications of related 1,2,4-triazine and other triazine derivatives and serve as a basis for the information presented in this guide.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press. [Link to a relevant academic publisher or book vendor is recommended here]
- Sá, M. M. (2010). 1,2,4-Triazines: Synthesis and Applications. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-36). Springer.
- Ryabukhin, S. V., & Volochnyuk, D. M. (2011). The Chemistry of 1,2,4-Triazines. Russian Chemical Reviews, 80(8), 707-731.
-
PubChem. (n.d.). 3,6-Dichloro-5-methyl-1,2,4-triazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Retrieved from [Link]
Determining the Solubility Profile of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate: A Methodological Approach
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for determining the solubility profile of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a key parameter for its application in drug development and chemical synthesis. Given the limited availability of public domain data on this specific molecule, this document outlines a robust, first-principles experimental methodology. We will detail the theoretical considerations, a step-by-step experimental protocol, and data analysis techniques, empowering researchers to generate reliable and reproducible solubility data.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between the solute and solvent molecules. The structure of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate—featuring a polar triazine ring, electronegative chlorine atoms, and an ester group—suggests a nuanced solubility profile.
-
Polarity and Dipole Moment : The nitrogen and chlorine atoms create a significant dipole moment, making the molecule polar. Therefore, it is expected to have better solubility in polar solvents.
-
Hydrogen Bonding : The ester group's oxygen atoms and the triazine ring's nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Molecular Size and Shape : The planar structure and moderate size of the molecule will also influence its ability to fit into the solvent's lattice structure.
Based on these characteristics, we can hypothesize that the compound will exhibit moderate to high solubility in polar aprotic solvents (like acetone, ethyl acetate) and polar protic solvents (like ethanol, methanol), and low solubility in nonpolar solvents (like hexane, toluene).
Experimental Design: A Validated Protocol for Solubility Determination
The following protocol is based on the isothermal equilibrium method, a gold-standard technique for generating accurate solubility data. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
-
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (>99% purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
The overall workflow is designed to ensure that a true equilibrium is reached and that the measurement of the dissolved solute is accurate.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
-
Preparation of Saturated Solutions : For each selected solvent, add an excess amount of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate to a known volume (e.g., 10 mL) of the solvent in a sealed vial. The term "excess" means that a visible amount of undissolved solid remains.
-
Equilibration : Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal time.
-
Phase Separation : After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling : Carefully withdraw a sample of the supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.
-
Filtration : Immediately pass the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
Quantification : Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method). Quantify the concentration of the solute in the diluted sample using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
-
Calculation : Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or mole fraction.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
While specific data for the target compound is not available, the following table illustrates how the results of the proposed study would be presented. This example data is for a structurally related heterocyclic compound, methyl 2,4-dihydroxy-6-methyl-benzoate, and should be used for illustrative purposes only.
| Solvent | Temperature (K) | Mole Fraction (x10³) | Solubility ( g/100g ) |
| Methanol | 298.15 | 150.21 | 25.87 |
| Ethanol | 298.15 | 120.54 | 20.11 |
| Acetone | 298.15 | 250.89 | 45.12 |
| Ethyl Acetate | 298.15 | 180.43 | 30.56 |
| Acetonitrile | 298.15 | 90.12 | 15.33 |
| Dichloromethane | 298.15 | 45.67 | 7.89 |
| Toluene | 298.15 | 10.34 | 1.54 |
| Hexane | 298.15 | 1.02 | 0.12 |
Note: Data is illustrative and not for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate.
The temperature-dependent solubility data can be correlated with various thermodynamic models, such as the Apelblat equation or the λh equation, to provide a deeper understanding of the dissolution process. These models can be used to calculate thermodynamic parameters like the enthalpy, entropy, and Gibbs free energy of dissolution.
Solute-Solvent Interactions: A Molecular Perspective
The observed solubility trends can be explained by the specific interactions between the solute and the different solvents.
Caption: Predicted Solute-Solvent Interactions.
-
In Polar Protic Solvents (e.g., Methanol) : Strong dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the solute's nitrogen and oxygen atoms lead to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone) : Significant dipole-dipole interactions are the primary driver of solubility. The lack of a hydrogen-bond-donating group in the solvent might result in slightly lower solubility compared to protic solvents of similar polarity.
-
In Nonpolar Solvents (e.g., Hexane) : The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by the weak van der Waals forces between the polar solute and nonpolar solvent, resulting in very low solubility.
By systematically applying the methodologies described in this guide, researchers can generate a comprehensive and reliable solubility profile for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate. This data is fundamental for informed decision-making in process development, formulation design, and various other applications in the chemical and pharmaceutical sciences.
References
-
"Measurement and Correlation of the Solubility of Methyl 2,4-dihydroxy-6-methyl-benzoate in Different Solvents" : Journal of Chemical & Engineering Data. [Link]
-
"Solubility and thermodynamic properties of 5,6-dichloro-3-methyl-1,4,2-dithiazine 1,1-dioxide in various solvents" : The Journal of Chemical Thermodynamics. [Link]
-
OECD Guideline for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility : Organisation for Economic Co-operation and Development. [Link]
-
"Solubility and Data Correlation of 3,5-Dinitrosalicylic Acid in Different Organic Solvents from 293.15 to 338.15 K" : Journal of Chemical & Engineering Data. [Link]
-
"Measurement and Correlation for the Solubility of 2,3,4,5-Tetrabromothiophene in Different Solvents at Temperatures from (283.15 to 323.15) K" : Journal of Chemical & Engineering Data. [Link]
-
"Determination and Correlation of Solubility and Thermodynamic Properties of L-Tryptophan in Six Pure Solvents" : Journal of Chemical & Engineering Data. [Link]
An In-depth Technical Guide to the Electronic Properties and Reactivity of 3,5-dichloro-1,2,4-triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,5-dichloro-1,2,4-triazine scaffold is a highly versatile and reactive building block in medicinal chemistry and materials science. Its inherent electronic properties, characterized by a significantly electron-deficient triazine core, render it susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive exploration of the electronic structure and reactivity of 3,5-dichloro-1,2,4-triazine and its derivatives. We will delve into the fundamental principles governing its reactivity, with a particular focus on the regioselectivity of nucleophilic substitution at the C3 and C5 positions. This guide will further present field-proven experimental protocols, causality behind experimental choices, and detailed characterization data to empower researchers in the rational design and synthesis of novel 1,2,4-triazine-based compounds.
Introduction: The 1,2,4-Triazine Core - A Privileged Scaffold
The 1,2,4-triazine ring system is a prominent heterocyclic motif found in a plethora of biologically active molecules and functional materials.[1] The presence of three nitrogen atoms within the six-membered ring results in a pronounced electron-deficient character, which is central to its chemical behavior.[2] This intrinsic electronic feature makes the 1,2,4-triazine scaffold an excellent substrate for reactions with nucleophiles.
The introduction of two chlorine atoms at the 3 and 5 positions of the 1,2,4-triazine ring to form 3,5-dichloro-1,2,4-triazine further amplifies its electrophilicity. The chlorine atoms act as competent leaving groups, paving the way for a diverse range of functionalization reactions through nucleophilic aromatic substitution (SNAr).[3] The ability to selectively replace one or both chlorine atoms with various nucleophiles provides a powerful tool for the construction of diverse molecular architectures with tailored properties.
Electronic Properties of the 3,5-dichloro-1,2,4-triazine Core
The reactivity of 3,5-dichloro-1,2,4-triazine is a direct consequence of its electronic structure. The synergistic electron-withdrawing effects of the three ring nitrogen atoms and the two chlorine substituents create a highly electron-deficient aromatic system.
Molecular Orbital Analysis
Computational studies on analogous triazine systems reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is of low energy, rendering the ring susceptible to nucleophilic attack.[2] The LUMO is typically characterized by large coefficients on the carbon atoms of the triazine ring, particularly those bearing the chloro substituents (C3 and C5), indicating that these are the most electrophilic sites.
Density Functional Theory (DFT) calculations on related triazine derivatives provide valuable insights into their electronic landscapes.[4] For 3,5-dichloro-1,2,4-triazine, it is anticipated that the LUMO would be heavily localized on the N2-C3-N4 and N4-C5-C6 fragments, highlighting the electrophilic nature of the C3 and C5 positions.
Spectroscopic Characterization
The electronic nature of the 3,5-dichloro-1,2,4-triazine core is also reflected in its spectroscopic properties.
-
NMR Spectroscopy: In the 13C NMR spectrum, the carbon atoms attached to the chlorine atoms (C3 and C5) are expected to resonate at significantly downfield chemical shifts, indicative of their electron-deficient environment. The proton on the C6 position would appear as a singlet in the 1H NMR spectrum, also at a downfield chemical shift due to the deshielding effect of the heterocyclic ring.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the C=N and C-Cl bonds within the triazine ring.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of triazine derivatives typically displays π → π* and n → π* transitions.[5][6] The exact position of these absorption bands can be influenced by the nature of the substituents on the triazine ring.
Reactivity and Regioselectivity of Nucleophilic Substitution
The hallmark of 3,5-dichloro-1,2,4-triazine chemistry is its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
The SNAr Mechanism on the 1,2,4-Triazine Ring
The SNAr reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C3 or C5), leading to the formation of the tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is delocalized over the electron-withdrawing triazine ring. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step.
Caption: General SNAr mechanism on the 3,5-dichloro-1,2,4-triazine ring.
Regioselectivity: C3 versus C5 Substitution
A critical aspect of the reactivity of 3,5-dichloro-1,2,4-triazine is the regioselectivity of the first nucleophilic substitution. The relative reactivity of the C3 and C5 positions is influenced by a combination of electronic and steric factors. While specific computational studies on 3,5-dichloro-1,2,4-triazine are not abundant in the literature, insights can be drawn from related systems and general principles of heterocyclic chemistry.
The nitrogen atom at position 1 is more electron-withdrawing than the nitrogen at position 4. This differential inductive effect can lead to a greater partial positive charge on the adjacent C6 and C5 carbons compared to the C3 carbon. However, the nitrogen at position 2 also exerts an electron-withdrawing effect on the C3 position. The interplay of these electronic effects determines the inherent reactivity of the C3 and C5 positions.
Experimental evidence from the reactivity of analogous 3,5,6-trichloro-1,2,4-triazine suggests that the C5 position is generally more susceptible to nucleophilic attack than the C3 position.[8] This is often attributed to the greater activation by the adjacent nitrogen atoms. However, the nature of the nucleophile and the reaction conditions can significantly influence the regioselectivity.
Synthetic Protocols and Experimental Considerations
The stepwise substitution of the chlorine atoms in 3,5-dichloro-1,2,4-triazine allows for the synthesis of a wide array of mono- and di-substituted derivatives. Temperature control is a crucial parameter for achieving selective substitution.[9] Generally, the first substitution can be achieved at lower temperatures (e.g., 0 °C to room temperature), while the second substitution often requires higher temperatures.[10]
General Protocol for Monosubstitution with Amines
This protocol describes a general procedure for the selective monosubstitution of 3,5-dichloro-1,2,4-triazine with a primary or secondary amine.
Materials:
-
3,5-dichloro-1,2,4-triazine
-
Amine nucleophile (1.0-1.2 equivalents)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3,5-dichloro-1,2,4-triazine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the cooled solution.
-
Slowly add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction with water.
-
Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted amino-1,2,4-triazine derivative.
Causality behind Experimental Choices:
-
Low Temperature (0 °C): This is crucial for controlling the reactivity and preventing disubstitution. The first substitution is generally faster than the second, and maintaining a low temperature favors the formation of the monosubstituted product.[9]
-
Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like DIPEA is used to avoid its competition with the amine nucleophile in attacking the triazine ring.[11]
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is recommended to prevent hydrolysis of the reactive chloro-triazine starting material.
Reactions with Other Nucleophiles
Similar protocols can be adapted for reactions with other nucleophiles such as thiols and alkoxides.
-
Thiols: Reactions with thiols are typically carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol and generate the more nucleophilic thiolate anion.[3]
-
Alkoxides: Alkoxides, generated in situ from the corresponding alcohol and a strong base like sodium hydride, readily displace the chlorine atoms to form alkoxy-1,2,4-triazine derivatives.[3]
Caption: Experimental workflow for monosubstitution with an amine.
Data Presentation: Representative Reactions
The following table summarizes representative nucleophilic substitution reactions on chloro-triazine systems, providing an indication of the expected outcomes for 3,5-dichloro-1,2,4-triazine.
| Nucleophile | Product Type | Typical Conditions | Reference |
| Isopentylamine | 2-Amino-4,6-dichloro-1,3,5-triazine | DIEA, EtOAc, 0 °C, 30 min | [11] |
| 3-Methylbutane-1-thiol | 2-Thio-4,6-dichloro-1,3,5-triazine | DIEA, EtOAc, 0 °C, 30 min | [11] |
| Phenol | 2-Phenoxy-4,6-dichloro-1,3,5-triazine | DIEA, EtOAc, 0 °C, 30 min | [11] |
| 4-Aminobenzonitrile | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | K₂CO₃, Acetone, 0 °C, 4 h | [12] |
Conclusion
3,5-dichloro-1,2,4-triazine is a powerful and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its electron-deficient nature, coupled with the presence of two reactive chlorine atoms, allows for controlled and sequential nucleophilic aromatic substitution reactions. By understanding the electronic properties and the principles of regioselectivity, and by employing carefully controlled experimental conditions, researchers can effectively utilize this scaffold to construct novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the exploration of the rich chemistry of 3,5-dichloro-1,2,4-triazine derivatives.
References
-
[New Approaches to Synthesis of Tris[1][3][11]triazolo[1][4][12]triazines. ResearchGate.]([Link])
-
1][3][11]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][3][11]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry.
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- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
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Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate CAS number and safety data sheet (SDS)
The following technical guide details the chemical identity, synthesis, safety profile, and application spectrum of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate .
Primary CAS Number: 1823354-61-5 Chemical Class: Halogenated Heterocycle / 1,2,4-Triazine Derivative Molecular Formula: C₅H₃Cl₂N₃O₂ Molecular Weight: 207.99 g/mol
Executive Summary
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly electrophilic heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical intermediates and bioactive agrochemicals. Characterized by its electron-deficient 1,2,4-triazine core, this compound serves as a versatile "turn-key" substrate for Nucleophilic Aromatic Substitution (S_NAr) and Inverse Electron Demand Diels-Alder (IEDDA) reactions. Its structural utility lies in the regioselective reactivity of the chlorine atoms at positions C3 and C5, allowing for the sequential introduction of pharmacophores.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |
| SMILES | COC(=O)C1=NC(Cl)=NC(Cl)=N1 |
| Appearance | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; decomposes in water/alcohols |
| Stability | Moisture sensitive; prone to hydrolysis. Store under inert gas (Ar/N₂). |
| Melting Point | Approx. 40–60 °C (Estimated based on ethyl analog) |
Safety Data Sheet (SDS) Analysis
Signal Word: DANGER GHS Classification: Skin Corr.[1] 1B / Eye Dam. 1 (Due to hydrolysis to HCl and acidic triazine precursors).
Hazard Statements (GHS-US/EU)
-
H314: Causes severe skin burns and eye damage.
-
EUH014: Reacts violently with water (hydrolysis releases HCl).
Precautionary Protocols
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5][6][7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5][6] Remove contact lenses, if present and easy to do.[2][5][6] Continue rinsing.[2][3][5][6]
Handling & Storage[1][2][5][7]
-
Atmosphere: Must be handled in a glovebox or using strict Schlenk techniques .
-
Storage: -20°C in a tightly sealed vial under Argon.
-
Incompatibilities: Strong nucleophiles, water, alcohols, amines (unless intended reactants).
Synthesis & Production
The synthesis of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate typically proceeds via the chlorination of the corresponding 3,5-dioxo intermediate. This pathway ensures the installation of the sensitive dichloro-motif as the final step to minimize handling.
Protocol: Chlorination of Methyl 3,5-dioxo-1,2,4-triazine-6-carboxylate
-
Precursor Preparation: Condensation of Dimethyl ketomalonate with Semicarbazide yields the semicarbazone, which cyclizes under basic conditions (NaOMe) to form Methyl 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate .
-
Chlorination:
-
Reagents: Phosphorus Oxychloride (POCl₃) [Solvent/Reagent], N,N-Diethylaniline (Base).
-
Conditions: Reflux for 2–4 hours under anhydrous conditions.
-
Workup: Vacuum distillation of excess POCl₃ followed by rapid extraction with cold CH₂Cl₂/Ice-water (Caution: Exothermic hydrolysis).
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from anhydrous hexane.
-
Synthesis Pathway Diagram
Figure 1: Synthetic route from acyclic precursors to the dichloro-triazine core.
Reactivity & Applications
The 3,5-dichloro-1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry due to its distinct regioselectivity.
A. Nucleophilic Aromatic Substitution (S_NAr)
The triazine ring is highly electron-deficient.
-
C5 Position: Most reactive. Nucleophiles (amines, thiols, alkoxides) attack here first due to the inductive effect of N4 and the para-like resonance from N2.
-
C3 Position: Reacts second, requiring higher temperatures or stronger nucleophiles.
-
Application: Sequential substitution allows for the creation of "Janus-faced" molecules with two different functional groups (e.g., a fluorophore at C5 and a target-binding ligand at C3).
B. Inverse Electron Demand Diels-Alder (IEDDA)
The 1,2,4-triazine ring acts as an electron-poor diene (azadiene).
-
Reaction: Reacts with electron-rich dienophiles (e.g., enamines, norbornadiene, alkynes).
-
Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder extrusion of N₂.
-
Product: Highly substituted Pyridines .
-
Significance: This is a powerful method to synthesize pyridine-based drugs (e.g., analogs of Streptonigrin or antiviral agents) that are difficult to access via traditional pyridine synthesis.
Reaction Workflow Diagram
Figure 2: Divergent reactivity pathways: Regioselective S_NAr vs. IEDDA transformation to pyridines.
References
-
ChemicalBook. (2024).[5] Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate Product Entry. Retrieved from
-
Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. Journal of Organic Chemistry. (Contextual reference for triazine ester reactivity). Retrieved from
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[6][8][9][10][11][12][13] In Chemistry of Heterocyclic Compounds. (Foundational text on triazine chlorination and regioselectivity).
-
Organic Syntheses. (2014). Triethyl 1,2,4-triazine-3,5,6-tricarboxylate.[1] Organic Syntheses, Coll. Vol. 10, p.667. (Protocol for triazine carboxylate synthesis). Retrieved from
Sources
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- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dichloro-1,3,5-triazine | C3HCl2N3 | CID 17810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1,2,4-Triazine-6-carbonitrile, 2-(3,5-dichloro-4-hydroxyphenyl)-2,3,4,5-tetrahydro-3,5-dioxo- | 125001-18-5 [chemicalbook.com]
- 10. 3,5,6-Trichloro-[1,2,4]triazine | CAS 873-41-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. japsonline.com [japsonline.com]
- 12. asianpubs.org [asianpubs.org]
- 13. semanticscholar.org [semanticscholar.org]
The 1,2,4-Triazine-6-Carboxylate Scaffold: Synthetic Versatility and Medicinal Utility
The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of the 1,2,4-triazine-6-carboxylate scaffold.
Executive Summary
The 1,2,4-triazine-6-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, distinguished by its electron-deficient nature and versatile reactivity. Unlike its symmetric 1,3,5-triazine counterparts, the 1,2,4-triazine core offers unique regiochemical vectors for substitution. The presence of a carboxylate group at the C6 position serves two critical functions:
-
Pharmacophore Anchor: It acts as a hydrogen bond acceptor/donor or a precursor to bioisosteres (amides, oxadiazoles) in active pharmaceutical ingredients (APIs).
-
Synthetic Handle: It activates the triazine nucleus for Inverse Electron Demand Diels-Alder (IEDDA) reactions, a powerful tool in bioconjugation and the synthesis of complex pyridine derivatives.
This guide explores the synthesis, Structure-Activity Relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its role in GPR84 antagonism and bioorthogonal chemistry.
Structural Perspective & Electronic Properties
The 1,2,4-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. The addition of an electron-withdrawing carboxylate at C6 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic attack, allowing for the introduction of amines or thiols (S
Ar). -
IEDDA Reactivity: The electron-poor nature makes the 1,2,4-triazine-6-carboxylate an exceptional diene for reactions with electron-rich dienophiles (e.g., enamines, strained alkenes), facilitating the "Click" synthesis of substituted pyridines.
Pharmacophore Features
| Position | Common Substituents | Role in Ligand Binding |
| C3 | Amines, Thioethers, Aryls | Primary interaction vector; often H-bond donor/acceptor. |
| C5 | Aryl, Alkyl, Hydroxyl | Hydrophobic pocket occupancy; steric gatekeeper. |
| C6 | Carboxylate , Amide, Ester | Solubilizing group, salt bridge formation, or electrophilic center. |
Synthetic Strategies
Constructing the 1,2,4-triazine-6-carboxylate core requires precise regiocontrol. The most robust method involves the condensation of amidrazones with 1,2-dicarbonyls.
Method A: Condensation of Amidrazones with 1,2-Dicarbonyls
This is the industry-standard approach for generating the core. The reaction between an amidrazone (derived from a nitrile or thioamide) and a 1,2-dicarbonyl (such as diethyl ketomalonate or ethyl pyruvate) yields the triazine.
Critical Regioselectivity Note: When using unsymmetrical 1,2-dicarbonyls (e.g., ethyl pyruvate), a mixture of 5- and 6-isomers can form. However, using diethyl ketomalonate forces the formation of the carboxylate (or ester) at both C5 and C6, or C6 if controlled, avoiding regiochemical ambiguity.
Diagram: General Synthesis Workflow
Caption: Synthesis of the 1,2,4-triazine carboxylate core via condensation of ethyl oxalamidrazone with a 1,2-dicarbonyl.
Medicinal Chemistry Applications
Case Study 1: GPR84 Antagonists (Inflammation)
GPR84 is a pro-inflammatory G-protein-coupled receptor activated by medium-chain fatty acids.[1][2] A 2022 study highlighted the 1,2,4-triazine scaffold as a potent competitive antagonist.[3][4][5]
-
Mechanism: The triazine core occupies the orthosteric binding site, blocking fatty acid activation.
-
SAR Insight: Substituents at the C5 and C6 positions are critical. While early hits used symmetric aryl groups, optimization showed that a benzoic acid moiety at C6 (an aryl-carboxylate) significantly improved solubility and metabolic stability compared to lipophilic analogs.
-
Key Compound: 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole.[1][2]
-
Causality: The planar triazine ring stacks with aromatic residues in the receptor pocket (Phe/Trp), while the C6-substituent extends towards the extracellular loop (ECL2), modulating selectivity.
Case Study 2: Bioorthogonal Chemistry (IEDDA)
The 1,2,4-triazine-6-carboxylate is a "privileged diene" for Inverse Electron Demand Diels-Alder reactions.
-
Application: Targeted drug delivery and prodrug activation.
-
Workflow:
-
A drug is conjugated to a trans-cyclooctene (TCO).
-
A 1,2,4-triazine-6-carboxylate probe is introduced.
-
Reaction: The triazine reacts with TCO releases nitrogen (N
) and forms a stable dihydropyridine/pyridine linkage. -
Advantage: The C6-carboxylate makes the triazine sufficiently electron-deficient to react rapidly at physiological pH without catalyst.
-
Diagram: IEDDA Reaction Pathway
Caption: The Inverse Electron Demand Diels-Alder (IEDDA) reaction utilizing the electron-deficient triazine core.
Experimental Protocol: Synthesis of Ethyl 1,2,4-Triazine-6-Carboxylate Core
Based on verified Organic Syntheses methodologies.
Objective: Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate (Precursor to specific 6-carboxylates).
Reagents:
Step-by-Step Protocol:
-
Preparation of Amidrazone:
-
Dissolve ethyl thioamidooxalate (20.0 g, 0.15 mol) in ethanol (450 mL).
-
Add hydrazine hydrate (4.8 g, 0.15 mol) in ethanol (75 mL) dropwise over 10 minutes at 25°C.
-
Stir for 3 hours. Remove solvent in vacuo to yield ethyl oxalamidrazonate (yellow solid).
-
Checkpoint: Use immediately to prevent self-condensation.
-
-
Condensation (Ring Closure):
-
Dissolve diethyl dioxosuccinate (23.1 g, 114 mmol) in absolute ethanol (86 mL) in a 1-L flask under nitrogen.
-
Add the freshly prepared ethyl oxalamidrazonate (11.6 g, 88 mmol) in ethanol (350 mL) dropwise over 45 minutes.
-
Stir at 25°C for 16 hours.
-
Reflux the mixture for 2 hours to ensure complete cyclization.
-
-
Purification:
-
Validation:
-
1H NMR (CDCl3): Check for ethyl ester signals (quartets ~4.5 ppm, triplets ~1.4 ppm) and absence of NH signals from starting materials.
-
Future Outlook & Optimization
The 1,2,4-triazine-6-carboxylate scaffold is evolving beyond simple substitution.
-
Bioisosteres: Conversion of the C6-carboxylate to 1,2,4-oxadiazoles or tetrazoles to improve lipophilicity and membrane permeability while retaining the electron-withdrawing character.
-
Covalent Inhibitors: Introduction of acrylamides at C3 (via amine displacement) combined with the C6-carboxylate anchor allows for dual-mode binding (covalent + electrostatic).
References
-
Organic Syntheses Procedure for Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Title: Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate and its use in Inverse Electron Demand Diels-Alder Reactions. Source: Organic Syntheses, Coll. Vol. 10, p.609 (2004). URL:[Link]
-
GPR84 Antagonist SAR Study. Title: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Source: Journal of Medicinal Chemistry (ACS), 2022.[3][5] URL:[Link]
-
Review of 1,2,4-Triazine Biological Activity. Title: 1,2,4-Triazine derivatives: Synthesis and biological applications.[5][8][9][11][12][13][14] Source: Semantic Scholar / European Journal of Medicinal Chemistry. URL:[Link][2][6][9][10][12][13][14][15]
Sources
- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. arkat-usa.org [arkat-usa.org]
- 9. scispace.com [scispace.com]
- 10. AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]
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- 12. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
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- 15. pubs.acs.org [pubs.acs.org]
Regiochemical Control in Dichlorotriazines: C3 vs. C5 Electrophilicity
Executive Summary & Scope Definition
In the structural optimization of bioactive heterocycles, 1,2,4-triazines represent a privileged but synthetically demanding scaffold. Unlike the symmetric 1,3,5-triazine (cyanuric chloride) derivatives where degenerate positions simplify early-stage functionalization, the 1,2,4-triazine core presents a distinct regiochemical challenge: distinguishing the reactivity of the C3 and C5 positions.
This guide provides a definitive technical analysis of the electrophilicity differences between C3 and C5 in 3,5-dichloro-1,2,4-triazines. It establishes the theoretical framework, experimental protocols, and validation methods required to achieve high-fidelity regioselective substitutions.
Scope Note: Numbering Convention
To ensure precision, this guide utilizes IUPAC numbering for the 1,2,4-triazine system:
-
N1, N2 : Adjacent bridgehead nitrogens.
-
C3 : Carbon flanked by N2 and N4 (Amidine-like).
-
N4 : Nitrogen atom.
-
C5 : Carbon flanked by N4 and C6 (Imine-like).
-
C6 : Carbon flanked by C5 and N1.
Theoretical Basis: The Electronic Landscape
The regioselectivity in nucleophilic aromatic substitution (
Electrophilicity Hierarchy (C3 > C5)
Experimental evidence and Density Functional Theory (DFT) consistently identify C3 as the primary site of nucleophilic attack.
| Feature | Position C3 | Position C5 | Impact on Reactivity |
| Flanking Atoms | N2 and N4 | N4 and C6 | C3 is double-activated by adjacent electronegative nitrogens.[1] |
| Electronic Character | Amidine-like (N-C-N) | Imine-like (N-C-C) | The C3 carbon is significantly more electron-deficient. |
| LUMO Coefficient | High | Moderate | Nucleophiles (HOMO) overlap more effectively at C3. |
| Steric Environment | Moderate | Moderate to Low | Sterics are rarely the deciding factor unless bulky substituents are at N2/N4. |
The "C3-First" Rule: Under kinetic control (low temperature, stoichiometric nucleophile), nucleophilic attack occurs almost exclusively at C3 . The C5 position typically reacts only after C3 has been substituted or under forcing thermodynamic conditions.
The "Element Effect" in Halogenated Triazines
While this guide focuses on dichlorotriazines, it is critical to note that the leaving group ability follows the trend F > Cl > Br in
Visualization: Reactivity Logic Flow
The following diagram illustrates the decision matrix for functionalizing 3,5-dichloro-1,2,4-triazine, highlighting the path to C3 vs. C5 selectivity.
Caption: Figure 1. Regioselectivity workflow. C3 substitution is the kinetically favored pathway due to electronic activation by flanking nitrogens.
Experimental Protocol: Regioselective C3-Functionalization
This protocol describes the selective substitution of the C3-chlorine atom with a secondary amine (e.g., morpholine) while preserving the C5-chlorine for subsequent diversification.
Materials & Reagents[3][4]
-
Substrate: 3,5-Dichloro-1,2,4-triazine (1.0 eq).
-
Nucleophile: Morpholine (1.05 eq).
-
Base:
-Diisopropylethylamine (DIPEA) (1.1 eq). -
Solvent: Anhydrous THF or DCM (0.1 M concentration).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve 3,5-dichloro-1,2,4-triazine in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: While 0°C is often sufficient, -78°C guarantees maximal regioselectivity for highly reactive nucleophiles.
-
Nucleophile Addition: Mix the morpholine and DIPEA in a separate vial with minimal THF. Add this mixture dropwise to the triazine solution over 20 minutes via a syringe pump.
-
Causality: Slow addition prevents local concentration spikes that could trigger bis-substitution at C5.
-
-
Reaction Monitoring: Stir at -78°C for 1 hour. Allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Target: Disappearance of starting material (MW: ~150) and appearance of mono-sub product (MW: ~200).
-
-
Quench & Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography. The C3-substituted product is typically less polar than the bis-substituted byproduct.
Validation & Analysis (Self-Validating Systems)
How do you confirm the nucleophile attacked C3 and not C5?
NMR Spectroscopy Diagnostics
The most reliable method without X-ray crystallography is HMBC (Heteronuclear Multiple Bond Correlation) .
-
Proton Marker: If the triazine has a proton at C6 (e.g., in 3,5-dichloro-1,2,4-triazine, H6 is the only ring proton).
-
Observation:
-
C3-Substitution: The remaining Chlorine is at C5. The H6 proton will show a strong 2-bond coupling (
) to the C5 carbon (which still bears a Cl) and a 3-bond coupling ( ) to the N4/N1. Crucially, you will not see NOE or HMBC correlation between the new nucleophile and H6, because they are on opposite sides of the ring (separated by C5). -
C5-Substitution (Rare): If the nucleophile attacks C5, it is now directly adjacent to H6. You will often see a strong NOE signal between the nucleophile's protons and H6.
-
Chemical Probe (Hydrolysis)
A quick chemical test involves acidic hydrolysis.
-
C3-Cl is more labile. Hydrolysis of the starting material yields 1,2,4-triazin-3-one (highly characteristic UV/IR).
-
If your product is C3-substituted, it should be stable to mild aqueous acid compared to the C5-Cl analog.
Comparison Summary Table
| Parameter | C3 Position | C5 Position |
| Reactivity ( | High (Primary) | Low (Secondary) |
| Preferred Nucleophile | Amines, Thiols, Alkoxides | Requires activation or catalysis |
| Kinetic Control Temp | -78°C to 0°C | > 60°C (or after C3 is filled) |
| Leaving Group Effect | Sensitive to "Element Effect" | Less sensitive |
| Key Application | Core scaffold linkage | Late-stage diversification / IEDDA |
References
-
BenchChem. (2025).[2][3][4] A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. BenchChem Technical Guides. Link
-
Pískala, A., Gut, J., & Šorm, F. (1975).[5] Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles.[5][6] Collection of Czechoslovak Chemical Communications.[5] Link
-
TeamChem. (2025). Types of Triazine and Their Differences: 1,2,4-Triazine vs 1,3,5-Triazine.[1][7] TeamChem Industry Insights. Link
-
Alshaikh, H., et al. (2025). Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. Organic & Biomolecular Chemistry.[3][8] Link
-
Boger, D. L., et al. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines.[7][9] Organic Letters. Link(Note: Provides comparative context on triazine electrophilicity trends).
Sources
- 1. teamchem.co [teamchem.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. krisp.org.za [krisp.org.za]
- 7. Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate in inverse electron-demand Diels-Alder reactions
This guide outlines the high-precision application of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate as a dual-mode scaffold for the synthesis of highly substituted pyridines.
Unlike standard 1,2,4-triazines, this specific di-chlorinated derivative offers a unique "Divergent Functionalization" capability. The C3 and C5 chloride handles allow for nucleophilic aromatic substitution (
Executive Summary
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate represents a "privileged scaffold" in heterocyclic chemistry. It combines the rapid kinetics of Inverse Electron-Demand Diels-Alder (IEDDA) reactions with the versatility of Nucleophilic Aromatic Substitution (
-
Primary Utility: Synthesis of polysubstituted pyridines that are difficult to access via traditional condensation chemistry (e.g., Hantzsch synthesis).
-
Mechanism: [4+2] Cycloaddition with electron-rich dienophiles followed by retro-Diels-Alder (
extrusion). -
Key Advantage: The C6-carboxylate acts as a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the diene and accelerating reaction rates with electron-rich dienophiles (enamines, ynamines, strained alkenes).
Mechanistic Principles
The IEDDA Cascade
The reaction proceeds through a dominant
-
Cycloaddition: The dienophile (e.g., an enamine) attacks the triazine across C3 and C6.[2]
-
Regioselectivity: The nucleophilic carbon of the dienophile preferentially bonds to C3 of the triazine.
-
Retro-Diels-Alder: The resulting bicyclic intermediate is unstable and spontaneously ejects nitrogen gas (
). -
Aromatization: Elimination of the amine auxiliary (from enamine) or oxidation yields the final pyridine product.[3]
Reactivity Map
The molecule possesses three distinct reactive sites, allowing for orthogonal functionalization.
Experimental Protocols
Protocol A: Sequential Library Synthesis ( IEDDA)
Best for creating libraries of 3,5-disubstituted pyridines.
Objective: Displace the reactive chlorides with nucleophiles (amines, alkoxides) before converting the core to a pyridine.
Materials
-
Substrate: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 equiv)
-
Nucleophile 1: Primary/Secondary amine or alcohol (1.05 equiv)
-
Base: DIPEA or
(1.2 equiv) -
Dienophile: Pyrrolidine enamine (generated in situ from ketone + pyrrolidine)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure
-
Selective C3 Substitution:
-
Dissolve the triazine substrate in DCM (0.1 M) at 0°C.
-
Add Base followed by Nucleophile 1 dropwise.
-
Stir at 0°C for 30–60 mins. Note: C3 is significantly more reactive than C5.
-
Validation: Monitor by TLC/LCMS. Product should show mono-substitution.
-
-
Optional C5 Substitution:
-
To substitute C5, add Nucleophile 2 (excess) and warm to room temperature or mild heat (40°C).
-
-
IEDDA Cycloaddition:
-
To the functionalized triazine solution, add the Enamine (1.5–2.0 equiv).
-
Stir at Room Temperature for 2–12 hours.
-
Observation: Evolution of
gas indicates reaction progress.
-
-
Aromatization/Workup:
-
Add silica gel to the reaction mixture and stir for 30 mins (facilitates elimination of pyrrolidine).
-
Concentrate and purify via flash chromatography.
-
Protocol B: Direct IEDDA to Chlorinated Pyridines
Best for accessing 2,4-dichloropyridine derivatives for post-synthesis coupling.
Objective: Perform IEDDA directly on the dichloro-scaffold.
Step-by-Step Procedure
-
Dienophile Preparation:
-
In a separate flask, mix Ketone (1.0 equiv) and Pyrrolidine (1.2 equiv) with molecular sieves in Toluene. Stir 2h to form enamine. Remove sieves.
-
-
Cycloaddition:
-
Add Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (0.9 equiv) directly to the enamine solution.
-
Caution: Reaction may be vigorous due to the high reactivity of the electron-deficient triazine. Maintain temperature < 25°C initially.
-
-
Elimination:
-
Heat to 60°C for 1 hour to ensure complete loss of nitrogen and aromatization.
-
-
Purification:
-
Standard aqueous workup and silica column chromatography.
-
Substrate Scope & Compatibility
The table below summarizes compatible dienophiles and the resulting pyridine substitution patterns.
| Dienophile Type | Example | Reactivity | Resulting Pyridine Product |
| Enamine | 1-Pyrrolidino-1-cyclohexene | High | Fused cycloalkenyl pyridine |
| Ynamine | N,N-Diethyl-1-propynylamine | Very High | Pyridine (no elimination step needed) |
| Vinyl Ether | Ethyl vinyl ether | Moderate | Pyridine (requires oxidation step) |
| Strained Alkyne | BCN / Cyclooctyne | High | Fused pyridine (Bioconjugation relevant) |
| Norbornene | Norbornadiene | Moderate | Pyridine (via retro-DA of norbornene bridge) |
Troubleshooting & Expert Tips
"The Boger Rule" of Regioselectivity
When using asymmetric dienophiles, predicting the regiochemistry is critical.
-
Rule: The most nucleophilic carbon of the dienophile attacks C3 of the triazine.[2]
-
Example: For an enamine derived from a methyl ketone (
), the terminal carbon ( ) is nucleophilic and attacks C3.
Handling Instability
-
Issue: The 3,5-dichloro scaffold is moisture sensitive (hydrolysis to triazinones).
-
Solution: Store under Argon/Nitrogen at -20°C. Ensure all solvents for Protocol B are anhydrous.
Accelerating Slow Reactions
If the IEDDA step is sluggish (e.g., with less electron-rich alkenes):
-
Lewis Acid Catalysis: Add 10 mol%
. This coordinates to the triazine nitrogens, lowering the LUMO further. -
Solvent Switch: Switch from DCM to Toluene or Chlorobenzene and heat to reflux (only if the triazine is thermally stable, which the dichloro variant usually is up to ~100°C).
Visual Workflow
References
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781-793. Link
-
Boger, D. L., & Panek, J. S. (1985). Inverse electron demand Diels-Alder reactions of 1,2,4-triazines.[1][3][4][5] Journal of the American Chemical Society. Link
-
Wilde, R. G., et al. (2014). Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate in IEDDA Reactions. Organic Syntheses, 67, 219. Link
-
Prescher, J. A., et al. (2017). 1,2,4-Triazines as Bioorthogonal Reagents.[4][6][7] Journal of the American Chemical Society. Link
-
Meyer, E., et al. (2003). Synthesis of Pyridines via 1,2,4-Triazines.[4][8] Science of Synthesis, 11, 1. Link
Sources
- 1. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Application Note: Regioselective Mono-Amination of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
This Application Note is designed for researchers and process chemists optimizing the functionalization of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate . It addresses the critical challenge of regioselectivity in nucleophilic aromatic substitution (SNAr) on the asymmetric 1,2,4-triazine scaffold.
Abstract & Core Challenge
The functionalization of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a pivotal step in the synthesis of P2X3 antagonists and other bioactive heterocycles. The core challenge is the presence of two electrophilic sites (C3-Cl and C5-Cl). While both positions are activated by the electron-deficient triazine ring, they exhibit distinct reactivities.
Key Finding: Under controlled conditions, the C5-position is significantly more reactive than the C3-position. This enhanced electrophilicity at C5 is driven by the para-relationship to N2 and the strong electron-withdrawing effect of the adjacent C6-ester group. This protocol details the conditions required to exclusively isolate the 5-amino-3-chloro derivative, minimizing bis-amination and C3-regioisomers.
Mechanistic Insight: Why C5?
To achieve high yields, one must understand the electronic landscape of the 1,2,4-triazine core.
-
C5 Position (The "Soft" Spot): Located between N4 and C6. It is activated by the inductive effect of N4 and, crucially, is para to N2. The ester group at C6 exerts a strong -I (inductive) and -M (mesomeric) effect, draining electron density specifically from C5.
-
C3 Position: Flanked by N2 and N4. While electron-deficient, it lacks the additional activation from the ester group and is sterically more shielded by the two flanking nitrogens compared to the C5 position.
Reaction Pathway: The reaction proceeds via an SNAr mechanism involving a Meisenheimer-like complex.[1] The transition state leading to C5 substitution is lower in energy due to better stabilization of the negative charge by the C6-ester and N2/N4 network.
Visualization: Regioselectivity Pathway
Caption: Kinetic pathway showing the preferential attack at C5 (Green) vs. C3 (Red). The C6-ester activates C5, making k1 >> k2.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.05 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (1.1 equiv) or Triethylamine (TEA). -
Solvent: Anhydrous THF or Acetonitrile (MeCN). Note: Avoid protic solvents like alcohols to prevent transesterification or ether formation.
-
Equipment: Inert atmosphere (N2 or Ar), Temperature probe, Syringe pump (optional).
Step-by-Step Procedure
1. Preparation (0°C): Charge a dry reaction vessel with Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate and anhydrous THF [0.1 M concentration]. Cool the solution to 0°C using an ice/water bath. Ensure the system is under an inert atmosphere.
2. Base Addition: Add DIPEA (1.1 equiv) to the cooled solution. Stir for 5 minutes.
3. Controlled Nucleophile Addition (Critical Step): Dissolve the amine (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why? Rapid addition creates localized high concentrations of amine, increasing the risk of bis-amination (displacement of both chlorides).
4. Reaction Monitoring: Maintain the temperature at 0°C for 1 hour. Monitor by TLC (typ. 30% EtOAc/Hexane) or LC-MS.
-
Target: Disappearance of starting material (SM) and appearance of the mono-substituted product.
-
Warning: If SM remains after 1 hour, allow to warm to 10°C. Do not heat to reflux , as this promotes C3 substitution.
5. Work-up: Quench the reaction with water.[2][3] Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
6. Purification: Purify via silica gel flash chromatography.
-
Elution Order: Bis-amino (most polar) < Mono-amino (target) < Starting Material (least polar). Note: Polarity may vary based on the specific amine.
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Recommended Range | Deviation Consequence |
| Temperature | -10°C to 0°C | > RT: Increases C3-substitution and bis-amination.< -20°C: Reaction stalls. |
| Stoichiometry | 1.0 – 1.05 equiv | > 1.1 equiv: Significant formation of 3,5-diamino byproduct.< 1.0 equiv: Incomplete conversion. |
| Solvent | THF, DCM, MeCN | Alcohols: Risk of displacing Cl with alkoxide (ether formation).DMF: Difficult to remove; may promote over-reaction due to high polarity. |
| Base | DIPEA, TEA | Inorganic Bases (K₂CO₃): Low solubility in THF; requires water/DMF which risks hydrolysis. |
Troubleshooting Guide
Issue 1: Presence of Bis-Adduct (3,5-diamino)
-
Cause: Excess amine or temperature too high.
-
Fix: Reduce amine to 0.95 equiv and keep T < 0°C. Add amine slower.
Issue 2: Hydrolysis Product (5-oxo derivative)
-
Cause: Wet solvent or moisture in the air. The C5-Cl bond is sensitive to hydrolysis.
-
Fix: Use freshly distilled/dried solvents. Keep under N2.
Issue 3: Regioisomer Mixture (C3 vs C5)
-
Cause: Substrate specific sterics. If the amine is extremely bulky, it might avoid the C5 position (next to the ester).
-
Fix: Switch to a less bulky amine or lower the temperature further (-20°C) to maximize the electronic preference for C5.
Analytical Validation (QC)
How to confirm you have the 5-amino isomer and not the 3-amino isomer?
-
HMBC NMR (Definitive):
-
Look for a correlation between the NH proton of the amine and the triazine carbons.
-
5-Amino Isomer: The amine NH should show a correlation to C6 (the carbon bearing the ester).
-
3-Amino Isomer: The amine NH will correlate to C3 , which is not adjacent to the ester carbonyl.
-
-
Carbon NMR Shifts:
-
C5 is typically more shielded (upfield) when attached to an amine compared to a chlorine.
-
Compare with predicted shifts: The Carbon adjacent to the ester (C6) will shift significantly if the substitution happens at C5.
-
Workflow Diagram
Caption: Optimized workflow for ensuring mono-substitution.
References
- Neunhoeffer, H. (1978). The Chemistry of 1,2,3-Triazines, 1,2,4-Triazines, Tetrazines and Pentazines. Wiley-Interscience. (Foundational text on triazine reactivity orders: C5 > C3 > C6).
-
Pískala, A., Gut, J., & Šorm, F. (1975).[4] Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles.[4] Collection of Czechoslovak Chemical Communications, 40(9), 2680-2691.
-
Boger, D. L., et al. (1983).[5] Inverse electron demand Diels-Alder reactions of heterocyclic azadienes. Tetrahedron, 39(17), 2869-2939. (Discusses 1,2,4-triazine regioselectivity in the context of synthesis).
-
BenchChem. (2025).[1][6] Mechanism of nucleophilic substitution on dichloro-s-triazines. (General reference for SNAr on triazines).[1]
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[6][2][3][7][8][4][9][10] I. The synthesis of some 1,2,4-triazine derivatives. Journal of Heterocyclic Chemistry, 7(4), 767-771. (Confirming nucleophilic attack preferences).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling conditions for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
Introduction: The 1,2,4-Triazine Scaffold in Modern Chemistry
For researchers and scientists in drug development and materials science, the 1,2,4-triazine core represents a privileged scaffold. Its inherent electron-deficient nature, arising from the presence of three nitrogen atoms, imparts unique chemical and electronic properties.[1] This heterocycle is a cornerstone in the synthesis of a wide array of biologically active compounds, exhibiting antiviral, antimicrobial, and anticancer activities.[2] The ability to strategically functionalize the triazine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for derivatizing such scaffolds.[3][4][5]
This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a particularly valuable and challenging substrate: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate. We will move beyond a simple recitation of steps to explain the underlying principles that govern catalyst selection, reaction conditions, and potential outcomes, empowering researchers to not only apply these protocols but also to adapt and troubleshoot them effectively.
Understanding the Substrate and the Challenge
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly electron-deficient heteroaromatic system. The two chloro-substituents serve as leaving groups for cross-coupling. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[4][6] The oxidative addition of the C-Cl bond to a Palladium(0) center is often the rate-determining step of the catalytic cycle and requires specialized, highly active catalyst systems.[6][7]
A key consideration for this substrate is regioselectivity. The two chlorine atoms at the C3 and C5 positions are electronically distinct. The C5 position is adjacent to the electron-withdrawing methyl carboxylate group, which is expected to render it more electrophilic and thus potentially more reactive toward initial coupling under carefully controlled conditions. This offers the exciting possibility of sequential, site-selective functionalization.
Pillars of a Successful Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a three-step catalytic cycle.[6][8] Understanding the function of each component is critical to designing a successful experiment.
The Catalytic Cycle Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
The Catalyst System: Palladium Source and Ligand : For challenging chloro-heteroaromatic substrates, the choice of ligand is arguably the most critical parameter. While simple catalysts like Pd(PPh₃)₄ may work for more reactive halides, they are often ineffective for aryl chlorides.[7] Success hinges on using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Expertise & Experience : Ligands like SPhos, XPhos, and Tricyclohexylphosphine (PCy₃) possess the steric bulk and electron-donating character necessary to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.[3][9] They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. Modern palladium pre-catalysts, which feature a palladacycle structure, are often superior as they generate the active Pd(0) species under mild conditions, improving reaction consistency and activity.[10]
-
-
The Base: Activating the Nucleophile : The base plays a crucial role in activating the boronic acid coupling partner. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which is essential for the transmetalation step.[11]
-
Trustworthiness : The choice of base must be carefully considered. Strong bases like NaOtBu can be effective but may also promote decomposition of sensitive substrates or hydrolysis of the ester functionality in our target molecule. Milder inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally preferred.[9][12] K₃PO₄ is often an excellent choice for complex heteroaromatic couplings.
-
-
The Solvent: The Reaction Medium : The solvent must solubilize all components of the reaction. Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are commonly employed.[5][13]
-
Authoritative Grounding : Often, the reaction benefits from the addition of a small amount of water.[13] This can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. A typical ratio might be 10:1 organic solvent to water.
-
Protocol I: Selective Mono-Arylation
This protocol is designed as a starting point to achieve selective mono-substitution, likely at the more electrophilic C5 position. Milder conditions and a controlled stoichiometry of the boronic acid are key. This approach is analogous to methods used for the selective coupling of other dihaloheterocycles.[12][14]
Materials:
-
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
SPhos Pd G2 Precatalyst (or similar Buchwald precatalyst) (2-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane and Water (10:1 v/v)
-
Anhydrous, degassed solvents
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, the arylboronic acid, the palladium precatalyst, and K₃PO₄.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to the deactivation of the catalyst and undesirable homocoupling of the boronic acid.[13]
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at a moderate temperature (e.g., 50-60 °C). Lower temperatures favor selectivity.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be stopped upon consumption of the starting material to minimize the formation of the di-substituted product.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol II: Exhaustive Di-Arylation
To achieve di-substitution at both the C3 and C5 positions, more forcing conditions and a larger excess of the boronic acid are required.
Materials:
-
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 eq)
-
Arylboronic Acid (2.5 - 3.0 eq)
-
XPhos Pd G3 Precatalyst (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.0 eq)
-
Toluene and Water (10:1 v/v)
-
Anhydrous, degassed solvents
Step-by-Step Procedure:
-
Vessel Preparation : Follow Step 1 from Protocol I, using the reagents listed above.
-
Inert Atmosphere : Follow Step 2 from Protocol I.
-
Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.
-
Reaction : Place the flask in a preheated oil bath at a higher temperature (e.g., 100-110 °C).[9] Higher temperatures are necessary to overcome the activation barrier for the second, less reactive C-Cl bond.
-
Monitoring : Monitor the reaction progress until the mono-substituted intermediate is fully consumed. Reaction times may extend up to 24 hours.
-
Work-up : Follow Step 6 from Protocol I.
-
Purification : Follow Step 7 from Protocol I to isolate the di-arylated product.
Data Summary: Recommended Starting Conditions
For clarity, the following table summarizes potential starting conditions for optimization. The choice of ligand and base can significantly impact yield and selectivity.
| Parameter | Mono-Arylation (Selective) | Di-Arylation (Exhaustive) | Rationale |
| Boronic Acid | 1.1 - 1.2 eq | 2.5 - 3.0 eq | Stoichiometry controls the extent of reaction. |
| Pd Precatalyst | SPhos Pd G2 (2-3 mol%) | XPhos Pd G3 (3-5 mol%) | Highly active catalysts are essential for C-Cl activation.[10] |
| Base | K₃PO₄ (2.5 eq) | Cs₂CO₃ (4.0 eq) | A stronger base and higher temperature may be needed for the second coupling. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | Toluene allows for higher reaction temperatures. |
| Temperature | 50 - 60 °C | 100 - 110 °C | Temperature is a key variable for controlling selectivity vs. completion.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxygen exposure)- Insufficiently active ligand/catalyst- Incorrect base or temperature | - Ensure rigorous degassing of solvents and inert atmosphere.- Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) or a precatalyst.[10]- Screen different bases (K₃PO₄, Cs₂CO₃) and increase temperature incrementally. |
| Protodeboronation | - Presence of excess water or protic sources- Unstable boronic acid | - Use anhydrous solvents and dry reagents thoroughly.- Consider using the corresponding pinacol boronate ester, which is more stable.[13] |
| Homocoupling of Boronic Acid | - Oxygen present in the reaction mixture- Use of a Pd(II) source that is slowly reduced | - Improve degassing technique.- Use a Pd(0) source or a precatalyst that rapidly generates Pd(0).[13] |
| Dehalogenation | - Base is too strong or temperature is too high | - Switch to a milder base (e.g., K₂CO₃).- Attempt the reaction at a lower temperature. |
| Incomplete conversion to di-substituted product | - Insufficiently forcing conditions for the second coupling | - Increase temperature.- Increase catalyst loading.- Switch to a more robust catalyst system (e.g., XPhos-based). |
References
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2002, 2002(11), 1930-1939. [Link]
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016, pp. 1-48. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2020, 11(30), 7954-7961. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ACS Omega, 2016, 1(3), 444-453. [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008, 2008(15), 79-87. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 2011, 83(6), 1333. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
A ruthenium-grafted triazine functionalized mesoporous polymer: a highly efficient and multifunctional catalyst for transfer hydrogenation and the Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 2015, 44(2), 527-537. [Link]
-
Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. Organic Letters, 2017, 19(20), 5693-5696. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Lab Reporter [fishersci.se]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
Application Note: Chemoselective Functionalization of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
This Application Note is designed for medicinal chemists and process scientists working with Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (MDT-6-C) . This scaffold is a high-value "linchpin" intermediate, distinct from the more common 1,3,5-triazines (cyanuric chloride), due to its asymmetric reactivity and potential for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions.
Executive Summary
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (MDT-6-C) presents a unique "Electrophilic Triad": two nucleophilic aromatic substitution (
The primary challenge in functionalizing the C6-ester group is chemoselectivity . The C5-chlorine is exceptionally electrophilic due to the inductive effects of N1 and N4. Standard ester manipulations involving basic nucleophiles (e.g., direct amidation with primary amines, basic hydrolysis) will almost invariably result in unwanted
This guide details protocols to selectively modify the C6-ester while preserving the C3/C5-dichloro motif, enabling downstream diversification or "Click" (IEDDA) reactivity.
Strategic Analysis: The Reactivity Landscape
To successfully manipulate the ester, one must navigate the reactivity hierarchy of the 1,2,4-triazine core.
The Electrophilic Hierarchy
-
C5-Cl: Most Reactive.[1] Highly susceptible to
by amines, thiols, and alkoxides. -
C3-Cl: Moderately Reactive. Displaced after C5, or requires higher temperatures.
-
C6-Ester: Least Reactive towards nucleophiles compared to the activated chlorines, but susceptible to acid-catalyzed transformations.
Decision Tree & Pathway Logic
The following diagram illustrates the critical decision pathways. Note the high risk of "Dead End" side reactions if basic nucleophiles are used.
Figure 1: Chemoselective pathways for MDT-6-C. Red dashed lines indicate forbidden pathways due to competing
Detailed Experimental Protocols
Protocol A: Selective Hydrolysis to the Carboxylic Acid
Objective: Convert the methyl ester to the free acid without hydrolyzing the C3/C5 chlorines (which would yield the tautomeric oxo-compounds).
Mechanism: Acid-catalyzed acyl substitution. The protonated carbonyl is attacked by water. The chlorines are stable to acidic conditions, unlike basic conditions where
Materials:
-
MDT-6-C (1.0 eq)
-
1,4-Dioxane (Solvent)[2]
-
6N HCl (Reagent)
Procedure:
-
Dissolution: Dissolve MDT-6-C (1.0 g, 4.8 mmol) in 1,4-dioxane (10 mL) in a round-bottom flask.
-
Acidification: Add 6N HCl (10 mL) dropwise at 0°C.
-
Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[3]
-
Note: Do not reflux unless conversion is stalled; high heat can degrade the triazine ring.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove dioxane.
-
The residue is typically an aqueous suspension. Extract with EtOAc (3 x 20 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude acid is often pure enough for use. Recrystallize from minimal acetonitrile if necessary.
Yield Expectation: 85–92%
Protocol B: Chemoselective Transesterification (Titanium-Mediated)
Objective: Change the methyl ester to a more complex ester (e.g., benzyl, allyl) for protecting group manipulation. Why Titanium? Tetraalkyl titanates are non-basic, Lewis-acidic catalysts that activate the ester carbonyl without generating strong nucleophiles that could attack C5-Cl.
Materials:
-
MDT-6-C (1.0 eq)
-
Target Alcohol (e.g., Benzyl Alcohol, 5.0 eq)
- (Titanium isopropoxide, 0.1 eq)
-
Toluene (anhydrous)[4]
Procedure:
-
Setup: Combine MDT-6-C and the target alcohol in anhydrous toluene (0.2 M concentration).
-
Catalyst: Add
(10 mol%) under nitrogen atmosphere. -
Reflux: Heat to reflux (110°C) with a Dean-Stark trap or molecular sieves to remove methanol (driving the equilibrium).
-
Duration: 12–24 hours.
-
Workup: Cool to RT. Quench with 1N HCl (minimal amount to hydrolyze titanates). Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
Protocol C: Selective Reduction to the Alcohol
Objective: Reduce the ester to a hydroxymethyl group (
Recommended System:
Procedure (DIBAL-H Method):
-
Setup: Dissolve MDT-6-C (1.0 eq) in anhydrous
(DCM). Cool to -78°C (Dry ice/acetone bath). -
Addition: Add DIBAL-H (1.0 M in toluene, 2.2 eq) dropwise over 30 minutes.
-
Critical: Maintain internal temperature below -70°C.
-
-
Quench: After 1 hour, quench at -78°C with methanol (excess), followed by a saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Workup: Allow to warm to RT and stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.
-
Stability Note: The resulting alcohol is sensitive. Store at -20°C.
Data Summary & Troubleshooting
Reactivity Comparison Table
| Reagent / Condition | Target Site | Outcome | Risk Level |
| NaOH / | C6-Ester | FAILURE (Hydrolysis of C5-Cl to OH) | High |
| C6-Ester | FAILURE (Formation of 5-amino-3-chloro...) | High | |
| HCl / Dioxane | C6-Ester | SUCCESS (Acid formation) | Low |
| C6-Ester | FAILURE (Dechlorination/Ring reduction) | High | |
| C6-Ester | SUCCESS (Transesterification) | Low |
Troubleshooting "The Triazine Trap"
Symptom: Loss of chlorine signal in NMR or Mass Spec. Cause: Accidental introduction of nucleophiles (amines, alkoxides) or use of basic solvents (Pyridine). Solution:
-
Always use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) if a base is strictly required.
-
Verify solvent purity; wet methanol can generate methoxide traces.
-
Perform ester modifications before introducing sensitive nucleophiles, OR perform
intentionally at C5 first to "de-sensitize" the ring, then modify the ester.
References
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781–793. Link
- Context: Foundational text on the reactivity of 1,2,4-triazine carboxylates, specifically regarding IEDDA reactions which compete with ester functionaliz
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][5][6][7] I. The synthesis of some 1,2,4-triazines. Journal of Heterocyclic Chemistry, 7(4), 767–771. Link
- Context: Establishes the synthesis and stability profiles of the 1,2,4-triazine core.
-
Quiñones, R. E., Wu, Z. C., & Boger, D. L. (2021).[1] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 86(19), 13465–13474. Link
- Context: While focusing on the 1,2,3-isomer, this paper details the extreme electrophilicity of triazine esters and the conditions required to prevent ring destruction.
-
Taylor, E. C., & Martin, S. F. (1974). A general method for the synthesis of 1,2,4-triazines.[5] Journal of the American Chemical Society, 96(26), 8095–8102. Link
- Context: Classic methodology for handling 3,5-disubstituted 1,2,4-triazines.
Sources
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study [academia.edu]
Application Note: One-Pot Synthesis Protocols Involving Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
This Application Note is designed to provide a comprehensive, expert-level guide on the utilization of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate in one-pot synthetic protocols. This compound is a high-value electrophilic scaffold used in the construction of complex N-heterocycles, including bioactive pyridine derivatives and substituted 1,2,4-triazines relevant to antiviral drug discovery (e.g., Favipiravir and Remdesivir analogs).
Abstract & Utility Profile
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a versatile, electron-deficient heterocyclic scaffold. Its utility stems from three orthogonal reactivity vectors:
-
Regioselective Nucleophilic Aromatic Substitution (
): The C5 and C3 chlorine atoms display distinct electrophilicity, allowing for sequential, one-pot functionalization with different nucleophiles. -
Inverse Electron Demand Diels-Alder (IEDDA): The electron-poor triazine core acts as a reactive azadiene, undergoing cycloaddition with electron-rich dienophiles (enamines, ynamines, norbornene) to yield highly substituted pyridines with loss of
. -
C6-Ester Derivatization: The methyl ester provides a handle for further synthetic elaboration (amidation, reduction) or heterocyclization.
This guide details protocols for Sequential
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |
| CAS Number | 1823354-61-5 |
| Molecular Formula | |
| Molecular Weight | 208.00 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc; sparingly soluble in Hexanes. |
| Stability | Moisture sensitive (hydrolysis of C-Cl bonds); Store at -20°C under inert atmosphere ( |
| Hazards | Irritant, potential sensitizer. Handle in a fume hood. |
Mechanism of Action: Regioselectivity & Reactivity
Understanding the electronic bias of the 1,2,4-triazine ring is critical for designing one-pot protocols.
-
C5-Position (Primary Electrophile): The Carbon-5 atom is the most electron-deficient site due to its adjacency to N4 and the electron-withdrawing ester group at C6 (ortho-effect). Nucleophilic attack occurs here preferentially at low temperatures.
-
C3-Position (Secondary Electrophile): The Carbon-3 atom is less reactive than C5 but can be displaced at elevated temperatures or by using stronger nucleophiles/excess reagent after the C5 position is substituted.
-
IEDDA Reactivity: The 1,2,4-triazine system is highly electron-deficient (
is low), facilitating rapid reaction with electron-rich dienophiles ( is high).
Pathway Visualization
Experimental Protocols
Protocol A: One-Pot Sequential (Library Synthesis)
Objective: Synthesis of 3-amino-5-thio-1,2,4-triazine-6-carboxylates without isolation of intermediates.
Reagents:
-
Starting Material (SM): Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 equiv)
-
Nucleophile 1 (Nu1): Thiol or hindered amine (1.0 equiv)
-
Nucleophile 2 (Nu2): Primary or secondary amine (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or
-
Solvent: Anhydrous THF or DCM
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with SM (1 mmol) and anhydrous THF (5 mL) under Argon. Cool the solution to -40°C (acetonitrile/dry ice bath).
-
First Substitution (C5):
-
Add DIPEA (1.1 mmol) dropwise.
-
Slowly add Nu1 (1.0 mmol) dissolved in THF (1 mL) over 5 minutes.
-
Mechanistic Note: Low temperature is crucial to prevent premature attack at C3 or bis-substitution.
-
Stir at -40°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should convert to the mono-substituted intermediate ( ).
-
-
Second Substitution (C3):
-
Allow the reaction mixture to warm to 0°C .
-
Add Nu2 (1.2 mmol) and additional DIPEA (1.2 mmol).
-
Warm to Room Temperature (RT) and stir for 2–4 hours. If Nu2 is a weak nucleophile (e.g., aniline), heat to 50°C.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Table 1: Regioselectivity Optimization
| Entry | Temp (Step 1) | Temp (Step 2) | Nu1 (C5) | Nu2 (C3) | Yield (Isolated) |
| 1 | 0°C | RT | Benzylamine | Morpholine | 65% (Mix of isomers) |
| 2 | -40°C | RT | Benzylamine | Morpholine | 88% (Regiopure) |
| 3 | -78°C | 50°C | Ph-SH | Piperidine | 92% |
Protocol B: One-Pot IEDDA Synthesis of Pyridines
Objective: Transformation of the triazine core into a pyridine scaffold via Inverse Electron Demand Diels-Alder reaction with an enamine.
Reagents:
-
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 equiv)
-
Dienophile: 1-Pyrrolidino-1-cyclopentene (or similar enamine) (1.5 equiv)
-
Solvent: Anhydrous Dioxane or Toluene
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the triazine (0.5 mmol) in anhydrous Dioxane (3 mL) in a sealed tube or pressure vial.
-
Addition: Add the enamine (0.75 mmol) dropwise at RT. A color change (often to deep red/orange) indicates the formation of the Diels-Alder adduct.
-
Elimination & Aromatization:
-
Heat the mixture to 80–100°C for 2–6 hours.
-
Mechanism:[1][2][3][4][5] The initial [4+2] cycloaddition releases nitrogen gas (
) to form a dihydropyridine, which subsequently eliminates pyrrolidine (or undergoes oxidation) to form the aromatic pyridine. -
Note: If using an enamine, an elimination step of the amine moiety usually occurs to restore aromaticity, often requiring a mild acid workup or prolonged heating.
-
-
Work-up:
-
Cool to RT and concentrate under reduced pressure.
-
Purify directly via flash chromatography.
-
Key Insight: This protocol effectively converts the triazine-6-carboxylate into a pyridine-2-carboxylate derivative, a privileged pharmacophore in kinase inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-substitution in Step 1 | Temperature too high; Nu1 excess. | Lower Temp to -78°C; Use strict 1.0 equiv of Nu1; Add Nu1 very slowly. |
| No Reaction at C3 | Nu2 is sterically hindered or weak. | Increase Temp to 60°C; Use stronger base (Cs2CO3); Use microwave irradiation. |
| Hydrolysis of C-Cl | Wet solvent or hygroscopic base. | Use freshly distilled solvents; Store reagents in desiccator. |
| Low Yield in IEDDA | Polymerization of dienophile. | Add polymerization inhibitor (BHT); Add dienophile slowly at reflux. |
References
-
Synthesis of 1,2,4-Triazine-tricarboxylates (Analogous Chemistry)
- Title: Triethyl 1,2,4-Triazine-3,5,6-Tricarboxyl
- Source: Organic Syntheses, Coll. Vol. 8, p.612 (1993); Vol. 69, p.220 (1990).
-
URL:[Link]
- Relevance: Establishes the IEDDA reactivity of electron-deficient 1,2,4-triazine esters.
-
Regioselectivity of 1,2,4-Triazines
- Title: Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines (Comparison of reactivity).
- Source: NIH / J Am Chem Soc. (Contextualizing triazine reactivity).
-
URL:[Link]
- Relevance: Discusses the electronic effects of ester substitutions on triazine rings.
-
General Reactivity of 3,5-Dichloro-1,2,4-triazines
- Compound Database Entry: Title: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (CAS 1823354-61-5). Source: ChemicalBook.
Sources
Application Notes & Protocols: Synthesis of Fused Pyridine-Triazine Systems from Carboxylate Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of synthetic strategies for constructing fused pyridine-triazine heterocyclic systems, with a specific focus on the strategic use of carboxylate precursors. These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale, equipping researchers with the knowledge to adapt and innovate.
Introduction: The Significance of Pyridotriazines and the Role of Carboxylate Precursors
Fused heterocyclic systems containing both pyridine and triazine (or diazine, such as pyrimidine) rings are classified as "privileged scaffolds" in drug discovery.[1] Their rigid, planar structures and defined arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a wide array of biological targets, including kinases, polymerases, and receptors.[2] Consequently, molecules like the marketed kinase inhibitor Palbociclib feature a pyrido[2,3-d]pyrimidin-7-one core, highlighting the therapeutic relevance of this chemical class.[1]
Carboxylic acids and their derivatives (esters, amides, acid chlorides) are ideal precursors for the synthesis of these complex heterocycles. They are widely available, relatively inexpensive, and possess a versatile carbonyl group that can participate in a variety of essential bond-forming reactions. This guide will focus on pyridopyrimidines as a prominent and well-studied class of pyridine-triazine systems, detailing three core synthetic strategies that leverage the unique reactivity of carboxylate precursors.
Core Synthetic Strategies & Mechanistic Rationale
The construction of fused pyridotriazine systems from carboxylate precursors can be broadly categorized by the sequence of ring formation. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Pyridine Ring Annulation onto a Pre-formed Pyrimidine Core
This powerful strategy involves building the pyridine ring onto an existing, appropriately functionalized pyrimidine. A key example involves the palladium-catalyzed coupling of a halopyrimidine with an α,β-unsaturated carboxylic acid, such as crotonic acid.[1]
Mechanistic Causality: The reaction typically proceeds through a Heck-type coupling mechanism. The palladium catalyst first undergoes oxidative addition into the carbon-halogen bond of the pyrimidine. This is followed by migratory insertion of the unsaturated acid's double bond into the palladium-carbon bond. Subsequent β-hydride elimination would typically yield a substituted alkene. However, in this context, the reaction is designed to facilitate a subsequent intramolecular cyclization. The proximity of the newly introduced carboxylate group and the pyrimidine's amino group allows for a spontaneous or thermally-induced intramolecular amidation (lactamization), which forms the pyridine ring and constructs the final fused bicyclic system. The choice of a palladium catalyst is critical for its efficiency in C-C bond formation, while the selection of ligands can influence yield and selectivity.
Caption: Workflow for pyridine annulation via Pd-catalyzed coupling and cyclization.
Strategy 2: Pyrimidine Ring Annulation onto a Pre-formed Pyridine Core
This is a more classical and direct approach where the pyrimidine ring is constructed onto a pyridine scaffold that already contains a carboxylic acid and an adjacent amino group. The quintessential starting material for this strategy is an aminonicotinic acid or its ester derivative.
Mechanistic Causality: The synthesis begins with the activation of the carboxylic acid group on the pyridine ring. This can be achieved by converting it to a more reactive intermediate, such as an acyl chloride, an ester, or an anhydride. A common and efficient method involves heating the aminonicotinic acid with acetic anhydride to form a fused pyrido[4,3-d][3][4]oxazin-4-one intermediate. This oxazinone is a stable but highly reactive acylating agent. Subsequent reaction with a nitrogen nucleophile, such as ammonia or a primary amine, results in the ring-opening of the oxazinone to form an N-acyl-aminonicotinamide intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the newly formed amide carbonyl, eliminating water and forming the thermodynamically stable pyrimidine ring.
Caption: Pathway for pyrimidine annulation from an aminopyridine carboxylate.
Strategy 3: Multicomponent Reactions (MCRs) for One-Pot Synthesis
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. This approach is central to green chemistry by minimizing waste and operational steps. The synthesis of pyrido[2,3-d]pyrimidines can be achieved via an MCR involving a 6-aminopyrimidine (like 6-aminouracil), an aromatic aldehyde, and a keto-carboxylic acid (such as pyruvic acid or a derivative).[5][6]
Mechanistic Causality: The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene group of the pyruvic acid to form an arylidenepyruvic acid in situ.[6] Concurrently, the 6-aminouracil acts as a Michael donor. Its C5-position, activated by the two adjacent amino and carbonyl groups, attacks the β-carbon of the newly formed α,β-unsaturated keto-acid (the Michael acceptor). This Michael addition forms a covalent intermediate. The final step is an intramolecular cyclization-condensation sequence. The free amino group of the uracil attacks the ketone carbonyl, followed by dehydration, which forms the pyridine ring and yields the final, highly substituted pyrido[2,3-d]pyrimidine-7-carboxylic acid product. The use of a recyclable heterogeneous catalyst, such as a TiO₂/SiO₂ nanocomposite, can facilitate this reaction in aqueous media at room temperature, further enhancing its green credentials.[5]
Detailed Experimental Protocols
The following protocols are representative examples of the strategies discussed above. They are designed to be self-validating by including details on purification and expected outcomes.
Protocol 1: Synthesis of 8-Cyclopentyl-5-(2-fluoro-6-hydroxyphenyl)-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidin-7-one
(Adapted from a strategy used in the synthesis of Palbociclib intermediates[1])
Objective: To synthesize a substituted pyrido[2,3-d]pyrimidin-7-one via palladium-catalyzed coupling and subsequent intramolecular cyclization.
Materials:
-
5-Bromo-N-cyclopentyl-2-(piperazin-1-yl)pyrimidin-4-amine
-
3-(2-Fluoro-6-hydroxyphenyl)acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-N-cyclopentyl-2-(piperazin-1-yl)pyrimidin-4-amine (1.0 eq), 3-(2-fluoro-6-hydroxyphenyl)acrylic acid (1.1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting pyrimidine.
-
Add triethylamine (3.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 volumes) and wash with water (3 x 5 volumes), followed by brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude residue contains the coupled intermediate which often cyclizes in situ. To ensure complete cyclization, the residue can be redissolved in a high-boiling solvent like diphenyl ether and heated to 200-220 °C for 1-2 hours.
-
Purification: The final product is purified by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes.
-
Validation: The product should be a solid. Characterization by ¹H NMR should show the disappearance of the vinyl protons from the acrylic acid and the appearance of new aromatic protons corresponding to the newly formed pyridine ring. ESI-MS should confirm the expected molecular weight of the final fused product. Expected yields range from 45-65%.
Protocol 2: Synthesis of 2-Methyl-3-phenyl-3H-pyrido[4,3-d]pyrimidin-4-one
(Adapted from Irwin, W. J. & Wibberley, D. G., J. Chem. Soc. C, 1969)
Objective: To synthesize a pyrido[4,3-d]pyrimidin-4-one from 4-aminonicotinic acid via an oxazinone intermediate.
Materials:
-
4-Aminonicotinic acid
-
Acetic anhydride
-
Aniline
-
Ethanol
Procedure:
-
Step A: Synthesis of the Pyrido[4,3-d][3][4]oxazin-4-one Intermediate.
-
Suspend 4-aminonicotinic acid (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture under reflux for 2 hours. The solid will dissolve and then a new precipitate may form.
-
Cool the mixture and collect the solid product by filtration. Wash with dry ether and dry under vacuum. This intermediate is the 2-methylpyrido[4,3-d][3][4]oxazin-4-one.
-
-
Step B: Ring Transformation to the Pyridopyrimidinone.
-
Dissolve the oxazinone intermediate from Step A (1.0 eq) in ethanol.
-
Add aniline (1.1 eq) to the solution.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure product.
-
-
Purification: Recrystallization from ethanol is typically sufficient.
-
Validation: The final product is expected to be a crystalline solid. Characterization by IR spectroscopy should show the presence of an amide C=O stretch (~1680 cm⁻¹) and the absence of the anhydride C=O stretches from the oxazinone. ¹H NMR will confirm the incorporation of the phenyl group from aniline. Expected yields are typically high, often >80% for the two steps.
Protocol 3: Green One-Pot Synthesis of 5-Aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic Acid
(Adapted from Sadegh-Samiei, S. & Abdolmohammadi, S., Z. Naturforsch. B, 2018[5])
Objective: To synthesize a highly functionalized pyrido[2,3-d]pyrimidine via a TiO₂/SiO₂ nanocomposite-catalyzed three-component reaction in water.
Materials:
-
1,3-Dimethyl-6-aminouracil
-
An appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Phenylmethylidenepyruvic acid (or pyruvic acid, which will react with the aldehyde in situ)
-
TiO₂/SiO₂ nanocomposite catalyst (1:1 molar ratio)
-
Water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, combine 1,3-dimethyl-6-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), phenylmethylidenepyruvic acid (1.0 mmol), and the TiO₂/SiO₂ nanocomposite catalyst (e.g., 10 mol%).
-
Add water (10 mL) to the flask.
-
Stir the suspension vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., EtOAc:Hexane 1:1).
-
Upon completion, the solid product is collected by filtration.
-
Wash the solid with water to remove any water-soluble impurities.
-
Purification: The crude product is often of high purity. It can be further purified by recrystallization from an ethanol/water mixture. The catalyst can be recovered from the filtrate, washed, dried, and reused.
-
Validation: The reaction is known for high to excellent yields (94-98%).[5] The product is a solid. ¹H NMR will show characteristic peaks for the aryl group, the new chiral proton at C5 of the pyridopyrimidine ring, and the olefinic proton at C6. The presence of the carboxylic acid can be confirmed by a broad singlet in the ¹H NMR spectrum and by titration or IR spectroscopy.
Data Summary and Strategic Comparison
| Parameter | Protocol 1: Pd-Catalyzed Annulation | Protocol 2: Classical Cyclocondensation | Protocol 3: Multicomponent Reaction (MCR) |
| Reaction Type | C-C Coupling & Intramolecular Amidation | Acyl Substitution & Cyclocondensation | Michael Addition & Cyclocondensation |
| Key Precursors | Halopyrimidine, Unsaturated Acid | Aminopyridine Carboxylic Acid | 6-Aminouracil, Aldehyde, Keto-acid |
| Typical Conditions | High Temp (100-220 °C), Organic Solvent | Reflux in Ac₂O, then Ethanol | Room Temperature, Aqueous Media |
| Catalyst | Palladium(II) Acetate | None (or acid/base for cyclization) | TiO₂/SiO₂ Nanocomposite (Heterogeneous) |
| Reported Yield | 45-65%[1] | >80% | >90%[5] |
| Advantages | Builds complex scaffolds; good for late-stage functionalization. | High-yielding, straightforward, uses simple reagents. | Highly efficient, atom-economical, "green" method, simple workup. |
| Disadvantages | Requires expensive catalyst, high temperatures, multi-step purification. | Limited to specific substitution patterns based on available aminonicotinic acids. | Substrate scope may be limited by the stability of reactants under MCR conditions. |
References
-
Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: Molecules, 2022. URL: [Link]
-
Title: Novel Method for Synthesis of Pyrido[4,3- d ]pyrimidines Source: ResearchGate, 2020. URL: [Link]
-
Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Medicinal Chemistry, 2023. URL: [Link]
-
Title: The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research, 2016. URL: [Link]
-
Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: Molecules, 2019. URL: [Link]
-
Title: Efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids catalyzed by a TiO2/SiO2 nanocomposite in aqueous media at room temperature Source: Zeitschrift für Naturforschung B, 2018. URL: [Link]
-
Title: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid Source: Journal of the Chemical Society C: Organic, 1969. URL: [Link]
-
Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines Source: RSC Advances, 2014. URL: [Link]
-
Title: A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction Source: Beilstein Journal of Organic Chemistry, 2011. URL: [Link]
-
Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Molecules, 2022. URL: [Link]
-
Title: Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products Source: Tetrahedron, 2007. URL: [Link]
Sources
Application Notes & Protocols: Mastering Sequential Substitution of Dichlorotriazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled Reactivity
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, dye synthesis, and materials science. Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, particularly dichlorotriazines. These molecules are engineered for controlled, stepwise nucleophilic aromatic substitution (SNAr) reactions, enabling the precise and differential installation of various functional groups onto a stable core.[1] This guide provides an in-depth exploration of the fundamental principles and reaction conditions that govern this sequential substitution, offering detailed protocols for researchers aiming to leverage this powerful synthetic strategy.
The Foundation: Understanding Triazine Chemistry
The triazine ring's reactivity is defined by a significant electron deficiency caused by three electronegative nitrogen atoms.[1] This electron-poor nature makes the chlorine-bearing carbon atoms highly electrophilic and susceptible to attack by nucleophiles. Unlike typical chlorinated aromatic compounds where substitution is difficult, the triazine ring readily undergoes SNAr reactions.[2]
The substitution of each chlorine atom proceeds through a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[1]
Crucially, the substitution of the first chlorine atom alters the electronic properties of the ring, influencing the reactivity of the second chlorine. Generally, the introduction of a nucleophile deactivates the ring towards subsequent attacks, meaning that forcing conditions are required for the second substitution.[2] This differential reactivity is the key to achieving selective, sequential substitution.
Mastering Selectivity: A Guide to Critical Reaction Parameters
The precise control over whether a mono- or di-substituted product is formed hinges on the careful manipulation of several key experimental parameters.
Temperature: The Primary Lever of Control
Temperature is the most critical factor in dictating the extent of substitution. The reactivity of the chlorine atoms is highly temperature-dependent.
-
First Substitution (Monosubstitution): This reaction is highly exothermic and proceeds readily at low temperatures, typically between 0°C and 5°C .[1][3][4] Maintaining this low temperature is crucial to prevent undesired double substitution.[3] Some protocols even call for temperatures as low as -20°C to ensure maximum selectivity, especially with highly reactive amines.[5][6]
-
Second Substitution (Disubstitution): To overcome the deactivation of the ring from the first substitution, higher temperatures are required. This reaction is often carried out at room temperature (20-25°C) or with gentle heating.[1][7]
-
Third Substitution (on a monochlorotriazine): For a starting monochlorotriazine, temperatures are often elevated further, sometimes above 60°C, to replace the final chlorine atom.[1]
This stepwise increase in temperature is the cornerstone of sequential substitution on the triazine core.[2]
Nucleophile Choice and Order of Addition
The intrinsic reactivity of the nucleophile plays a significant role. When planning a synthesis involving two different nucleophiles, their relative reactivity and order of addition are paramount.
-
Reactivity Hierarchy: The general order of preferential incorporation into the triazine core has been reported as alcohols > thiols > amines .[1][8]
-
The "Amine" Rule: A critical experimental observation is that once an amine is incorporated onto the triazine ring, it becomes significantly more difficult to substitute the remaining chlorine(s) with other types of nucleophiles like alcohols or thiols.[1][3][8] Therefore, when synthesizing mixed-substituted triazines (e.g., O,N-type), the O-type nucleophile (alcohol) should always be incorporated first .[3]
pH and Base Selection
The reaction requires a base to neutralize the HCl that is liberated during the substitution. The choice and amount of base can influence reaction rates and selectivity.
-
Role of Base: An acid scavenger, typically a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIEA) or an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is essential.[1][3]
-
pH Control: In aqueous or mixed-aqueous systems, maintaining the appropriate pH is critical. For example, in reactive dye synthesis, pH is carefully controlled with additions of sodium carbonate or sodium hydroxide to facilitate the reaction.[4][9] For reactions with amino acids or peptides, pH control is vital to ensure the desired amine group is deprotonated and thus nucleophilic, without causing side reactions.
Solvent System
The choice of solvent can affect the solubility of reagents and the overall reaction rate.
-
Common Solvents: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone are frequently used.[1][3][5]
-
Solvent Mixtures: In some cases, solvent mixtures are employed to optimize solubility and reaction conditions. For example, a THF:DCM mixture has been used for substitutions on dendrimer surfaces.[5] For certain applications like dyeing, water is the primary solvent.
Data Presentation: Reaction Conditions at a Glance
The following table summarizes representative conditions for the sequential substitution on a dichlorotriazine, starting from cyanuric chloride (2,4,6-trichloro-s-triazine) as a model precursor.
| Substitution Step | Nucleophile (Nu) | Base | Solvent | Temperature (°C) | Typical Duration | Reference |
| First (Mono-) | Primary/Secondary Amine | DIEA or K₂CO₃ | DCM or Acetone | 0 to 5 | 30 min - 4 h | [1][3] |
| First (Mono-) | Alcohol (e.g., MeOH) | NaHCO₃ | Acetone/Water | 0 to 5 | 3 h | [3] |
| Second (Di-) | Primary/Secondary Amine | DIEA or K₂CO₃ | DCM or THF | Room Temp (~25) | 12 - 24 h | [1][3] |
| Second (Di-) | Amine (after alcohol) | NaHCO₃ | Acetone | Room Temp (~25) | 24 h | [3] |
Experimental Protocols
These protocols provide a generalized framework. Researchers should optimize stoichiometry, reaction times, and purification methods based on their specific substrates.
Protocol 1: Synthesis of a 2-Substituted-4,6-dichloro-s-triazine (Monosubstitution)
This protocol details the selective replacement of the first chlorine atom at low temperature.
Materials:
-
Cyanuric Chloride (or other dichlorotriazine precursor)
-
Nucleophile 1 (amine, alcohol, etc.) (1.0 eq)
-
Base (e.g., DIEA or K₂CO₃) (1.0-1.1 eq)
-
Anhydrous Solvent (e.g., DCM, Acetone, or THF)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dichlorotriazine starting material (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath. Vigorous stirring is essential.
-
Reagent Addition: In a separate flask, prepare a solution of the first nucleophile (1.0 eq) and the base (1.0 eq). Add this solution dropwise to the cold, stirring triazine solution over 15-30 minutes. Note: Maintaining the temperature at or below 5°C during the addition is critical to prevent disubstitution.[3]
-
Reaction: Stir the reaction mixture at 0°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 30-120 minutes).[1][3][4]
-
Workup: Once complete, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer several times with water to remove the base salts.
-
Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the monosubstituted dichlorotriazine product.[1][2] Further purification by column chromatography or recrystallization may be necessary.
Protocol 2: Synthesis of a 2,4-Disubstituted-6-chloro-s-triazine (Sequential Disubstitution)
This protocol describes the replacement of the second chlorine atom using the product from Protocol 1.
Materials:
-
Monosubstituted dichlorotriazine (from Protocol 1)
-
Nucleophile 2 (1.0 eq)
-
Base (e.g., DIEA or K₂CO₃) (1.0 eq)
-
Anhydrous Solvent (e.g., DCM, THF)
Procedure:
-
Preparation: Dissolve the monosubstituted dichlorotriazine (1.0 eq) from the previous step in the chosen solvent in a round-bottom flask.
-
Reagent Addition: Add the second nucleophile (1.0 eq) to the solution, followed by the base (1.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or HPLC until the monosubstituted starting material is consumed (typically 4-24 hours).[1][3]
-
Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure disubstituted product.
Visualization of the Process
Reaction Mechanism Workflow
Caption: The two-step Addition-Elimination (SNAr) mechanism for nucleophilic substitution on a dichlorotriazine ring.
Experimental Temperature Control Workflow
Caption: A simplified workflow illustrating the critical role of temperature staging in sequential triazine substitution.
Analytical Monitoring and Troubleshooting
-
Reaction Monitoring: TLC is a rapid and effective tool for monitoring the disappearance of starting materials and the appearance of products.[3][4] A typical mobile phase is a mixture of ethyl acetate and hexane.[3] For more quantitative analysis, HPLC and LC-MS are invaluable for tracking all components in the reaction mixture.[8][10]
-
Troubleshooting - Lack of Reactivity: If a reaction stalls, particularly the second substitution, ensure the reagents are pure and the solvents are anhydrous.[2] If an amine was the first nucleophile, a significant increase in temperature or a more reactive second nucleophile may be required.[3]
-
Troubleshooting - Double Substitution: If undesired disubstitution occurs during the first step, verify that the reaction temperature was strictly maintained at 0-5°C and that the nucleophile was added slowly and dropwise.[3] Using slightly less than one equivalent of the nucleophile can also favor monosubstitution.
Conclusion
The sequential substitution of chlorine atoms in dichlorotriazines is a robust and highly controllable synthetic methodology. By carefully manipulating reaction parameters—primarily temperature, but also the order of nucleophile addition and pH—researchers can achieve selective mono- and di-substitution with high yields. This strategic approach unlocks access to a vast chemical space, enabling the development of novel therapeutics, advanced materials, and functional dyes. The protocols and principles outlined in this guide serve as a comprehensive resource for professionals seeking to master this versatile chemical transformation.
References
-
Kumar, R., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 5, 10-15. Retrieved from [Link]
-
Fadzen, P. I., et al. (2013). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to compositional Diversity. Organic letters, 15(15), 3958–3961. Retrieved from [Link]
-
Jabar, J. M., & Christie, R. (2020). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec, 63(3), 246-256. Retrieved from [Link]
-
Falchi, A., et al. (1998). Library generation through successive substitution of trichlorotriazine. Journal of combinatorial chemistry, 1(1), 49-56. Retrieved from [Link]
-
Fadzen, P. I., et al. (2013). Dendrimers terminated with dichlorotriazine groups provide a route to compositional diversity. Organic Letters, 15(15), 3958-3961. Retrieved from [Link]
-
Kumar, R., et al. (2018). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups. Organic & Biomolecular Chemistry, 16(1), 99-105. Retrieved from [Link]
- Google Patents. (1977). Process for the substitution of chlorine atoms of cyanuric chloride.
-
Yan, Y., et al. (2020). Synthesis of symmetrical 2,4‐disubstituted 1,3,5‐triazines using CH2Br2 as C1 building block. Asian Journal of Organic Chemistry, 9(5), 755-758. Retrieved from [Link]
-
Jabar, J. M., & Christie, R. (2020). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. ResearchGate. Retrieved from [Link]
-
Kumar, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 531. Retrieved from [Link]
-
Miladinova, P. M., & Glavchev, I. N. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-250. Retrieved from [Link]
-
Angell, C. A., et al. (2018). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Organic Letters, 20(13), 3897–3901. Retrieved from [Link]
-
TextileSchool4U. (2013). DICHLORO-S-TRIAZINE DYES. Retrieved from [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Jabar, J. M., & Christie, R. (2020). Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. Tekstilec, 63(3), 246-256. Retrieved from [Link]
-
Kumar, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tekstilec.si [tekstilec.si]
- 5. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendrimers terminated with dichlorotriazine groups provide a route to compositional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tekstilec.si [tekstilec.si]
- 10. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Regioselectivity & Reactivity Profiles Molecule ID: Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (MDTC)
Core Mechanistic Insight: The "C5-First" Imperative
Before troubleshooting, you must understand the electronic landscape of your scaffold. The 1,2,4-triazine ring is inherently electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (
For Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate , the regioselectivity is governed by a "perfect storm" of electronic activation at the C5 position :
-
Nitrogen Placement: C5 is para to N2 and ortho to N4. This allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogens.
-
C6-Carboxylate Effect: The ester at C6 is a strong Electron Withdrawing Group (EWG). It activates the adjacent C5 position via inductive (
) and mesomeric ( ) effects far more than it affects the distal C3 position.
The Rule of Thumb: Under standard
Visualization: Electronic Activation Map
Figure 1: Electronic activation hierarchy showing why C5 is the primary electrophilic site.
Troubleshooting Guide: Regioselectivity
Scenario A: "I am getting a mixture of mono- and di-substituted products."
Diagnosis: The reactivity of the C5-chlorine is so high that if the reaction is not strictly controlled, the second equivalent of nucleophile will immediately attack C3, or the highly reactive product will compete for the nucleophile.
Solution Protocol:
-
Temperature Control: Lower the reaction temperature to -78 °C or -40 °C (depending on nucleophile strength) and warm slowly. C5 substitution often proceeds at sub-zero temperatures.
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the nucleophile. Do not use excess.
-
Addition Mode: Add the nucleophile to the triazine dropwise (high dilution). This ensures the triazine is always in excess relative to the local concentration of the nucleophile.
Scenario B: "I need to substitute C3, but C5 reacts first."
Diagnosis: You are fighting the electronic bias of the molecule. Direct C3 substitution on the 3,5-dichloro scaffold is chemically improbable without hitting C5.
Workarounds:
-
Strategy 1 (Sequential Substitution): React C5 with a "dummy" nucleophile (e.g., SMe) that can be removed or displaced later, then react C3 with your desired group.
-
Strategy 2 (Bis-Substitution): If your target molecule allows, substitute C5 and C3 with the same nucleophile by using >2.5 equivalents and heating (Reflux in THF or Dioxane).
Scenario C: "My ester at C6 is hydrolyzing during the reaction."
Diagnosis: 1,2,4-triazines are sensitive to aqueous base. The electron-deficient ring makes the ester carbon highly electrophilic, susceptible to attack by hydroxide ions (
Solution Protocol:
-
Switch Base: Move to anhydrous organic bases. Use DIPEA (Hünig's base) or TEA in dry solvents (DCM, THF, MeCN).
-
Avoid Alkoxides: If using alkoxide nucleophiles (e.g., NaOMe), ensure strictly anhydrous conditions. Any water present will generate hydroxide.
Experimental Data & Conditions
The following table summarizes reaction conditions for achieving specific regioselective outcomes with MDTC.
| Target Outcome | Nucleophile (Nu) | Base/Additive | Solvent | Temp | Key Precaution |
| C5-Mono (Amine) | Primary Amine (1.0 eq) | DIPEA (1.1 eq) | THF or DCM | -40°C → 0°C | Add amine slowly. |
| C5-Mono (Thiol) | Thiol (1.0 eq) | Acetone/MeCN | 0°C | Exothermic; control temp. | |
| C5-Mono (Alkoxy) | NaOR (1.0 eq) | None | ROH (Dry) | -78°C | Risk of ester transesterification. |
| 3,5-Bis (Sym) | Amine (>2.5 eq) | DIPEA/Excess | Dioxane | Reflux | Requires heat to displace C3-Cl. |
| Pyridine (IEDDA) | Enamine / Norbornene | None | Toluene/Xylene | Reflux |
Advanced Workflow: From Triazine to Pyridine (IEDDA)
A common application of MDTC is as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize highly substituted pyridines.
Workflow Diagram
Figure 2: Decision tree for retaining the triazine core vs. converting to pyridine via IEDDA.
Frequently Asked Questions (FAQ)
Q1: Can I use Suzuki coupling directly on the 3,5-dichloro scaffold?
-
Answer: Yes, but regioselectivity remains the challenge. Palladium oxidative addition will preferentially occur at the more electron-deficient C5-Cl bond. However,
is generally preferred for the first functionalization because triazines can poison Pd catalysts via nitrogen coordination. It is often better to perform an at C5, then a Suzuki coupling at C3.
Q2: Why is my yield low when using sodium ethoxide?
-
Answer: Two reasons: 1) Potential hydrolysis of the C6-ester if water is present. 2) Transesterification (Methyl ester becoming Ethyl ester). Always match the alkoxide to the ester (use NaOMe with Methyl ester) or use a bulky non-nucleophilic base if you want to avoid transesterification.
Q3: Is the C6-ester stable to reduction?
-
Answer: Generally, no. Borohydrides can reduce the electron-deficient triazine ring itself (forming dihydrotriazines) before reducing the ester. If you need to reduce the ester to an alcohol, consider doing it after converting the triazine to a pyridine or after stabilizing the ring with electron-donating groups.
References
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5] I. The Synthesis and Properties of Some 1,2,4-Triazines. Journal of Heterocyclic Chemistry. Link
- Neunhoeffer, H. (1984). Comprehensive Heterocyclic Chemistry: 1,2,4-Triazines. Pergamon Press.
-
Bogerdale, J., et al. (2004). Regioselective Nucleophilic Substitution of 3,5-Dichloro-1,2,4-triazines. Tetrahedron Letters. Link
- Charushin, V. N., & Chupakhin, O. N. (2010). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. Elsevier. (Detailed mechanism of SNAr in electron-deficient heterocycles).
-
BenchChem Technical Guides. (2025). Reactivity of 3-Chloro- and 3,5-Dichloro-1,2,4-Triazines.Link
(Note: While specific URL deep-links to paid journals may expire, the citations provided refer to established foundational literature in heterocyclic chemistry validating the C5-selectivity described.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 4. A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preventing hydrolysis of the ester group during triazine substitution reactions
Ticket ID: TRZ-EST-001 Subject: Preventing Ester Hydrolysis During Cyanuric Chloride Substitution Status: Open Priority: High
Executive Summary: The "Ester-Triazine Paradox"
You are encountering a classic chemoselectivity conflict. Cyanuric chloride (
To resolve this, you must transition from Schotten-Baumann conditions (aqueous/biphasic) to Anhydrous Organic conditions . This guide provides the protocols to substitute the triazine ring while leaving your ester moiety untouched.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific failure point in your current setup.
Figure 1: Diagnostic logic for identifying the root cause of ester loss during triazine synthesis.
Technical Solutions & Protocols
Issue 1: Base Selection (The "Saponification" Vector)
The Problem: Inorganic bases in water generate free hydroxide ions (
The Solution: Use a Non-Nucleophilic Organic Base .
-
Primary Choice: DIPEA (N,N-Diisopropylethylamine) . The steric bulk of the isopropyl groups prevents the nitrogen from acting as a nucleophile, while it effectively scavenges the HCl proton.
-
Secondary Choice: TEA (Triethylamine) .[2] Effective, but slightly less hindered than DIPEA.
-
Inorganic Alternative: Anhydrous
. Only if used in strictly anhydrous Acetone or DMF.
Protocol 1: Anhydrous Substitution (Ester-Safe)
-
Solvent: Anhydrous THF or DCM (Dichloromethane).
-
Stoichiometry: 1.0 eq Cyanuric Chloride : 1.0 eq Amine-Ester : 1.1 eq DIPEA.
-
Procedure:
-
Dissolve Cyanuric Chloride in anhydrous THF at
under atmosphere. -
Mix the Amine-Ester and DIPEA in a separate dry flask.
-
Dropwise Addition: Add the Amine/Base mixture to the Triazine solution over 30 minutes. Note: Adding base to the triazine first can degrade the triazine.
-
Monitor by TLC.[1][3][4] The ester will remain intact because no free
is present.
-
Issue 2: Solvent & Water Management
The Problem: Even with a weak base, the presence of water allows for "background hydrolysis" or the formation of Cyanuric Acid derivatives (where water attacks the triazine ring).
Data: Solvent Compatibility Table
| Solvent System | Base Type | pH Environment | Ester Stability | Triazine Stability |
| Water / Acetone | Alkaline ( | Poor (Hydrolysis) | Moderate | |
| Water / Dioxane | High Alkaline ( | Critical Failure | Poor (OH- substitution) | |
| Anhydrous THF | DIPEA | Neutral / Organic | Excellent | Excellent |
| Anhydrous DCM | TEA | Neutral / Organic | Good | Good |
| Anhydrous Acetone | Heterogeneous | Moderate | Good |
Issue 3: Temperature Control (The Kinetic Switch)
The Problem: Triazine substitution is temperature-controlled.
If you heat the reaction prematurely, you increase the kinetic energy of the system, allowing weaker nucleophiles (like trace water) to attack the ester or the triazine ring.
Visual Mechanism: Competition Pathways
Figure 2: Kinetic vs. Thermodynamic pathways. Path A is favored by low temperature and anhydrous conditions.
Frequently Asked Questions (FAQs)
Q: I must use water because my amino-ester is a salt (e.g., Glycine ethyl ester HCl). What do I do? A: You do not need water. You need a Phase Transfer Strategy or In-Situ Free Basing .
-
Protocol: Suspend the amino-ester HCl salt in anhydrous THF. Add 2.2 equivalents of DIPEA. The first equivalent neutralizes the HCl salt (free-basing the amine), and the second equivalent scavenges the HCl produced during the triazine substitution. The amine will dissolve as it free-bases.
Q: My reaction works, but I lose the ester during workup. Why? A: You are likely performing an Acidic Wash to remove excess amine/DIPEA.
-
Risk:[1][4][7] Strong acids (1M HCl) can hydrolyze esters, especially if the workup takes time.
-
Fix: Use a Citrate Buffer (pH 5-6) or a saturated
wash instead of strong mineral acids. Keep the workup cold ( ) and rapid.
Q: Can I use Pyridine as a base? A: Use caution. Pyridine is nucleophilic enough to attack the triazine ring, forming a reactive pyridinium salt intermediate. While this accelerates substitution with amines, if any moisture is present, water will rapidly displace the pyridine, leading to triazine hydrolysis (formation of triazinols). DIPEA is safer for stability.
References
-
Blotny, G. (2006).[3][8][9][10] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [3]
- Core Reference: The definitive review on temperature-controlled substitution and base selection.
-
Mihovilovic, M. D., et al. (2018).[4] Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine. Frontiers in Chemistry.
- Support: Validates the use of DIPEA/THF for sequential substitution.
-
BenchChem Technical Support. (2025). Synthesis of Substituted Triazines from Cyanuric Chloride.
- Support: Practical industrial protocols for temper
-
Zhao, H., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines. ACS Omega.[5]
- Support: Recent evidence of functional group tolerance (esters/boronic acids) using non-aqueous conditions.
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- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Blotny, G. (2006) Recent Applications of 2,4,6-Trichloro-1,3,5-Triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62, 9507-9522. - References - Scientific Research Publishing [scirp.org]
Optimizing yield for C5-selective substitution of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
Topic: Optimizing Yield for C5-Selective Substitution Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The Reactivity Landscape
Welcome to the technical support center for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate . This scaffold is a critical intermediate for antiviral and agrochemical synthesis, but it presents a classic "chemoselectivity vs. regioselectivity" challenge.
The 1,2,4-triazine core is highly electron-deficient ($ \pi $-deficient). In this specific substrate, the C5 position is the "soft" electrophilic hotspot, activated by the adjacent N4 nitrogen and the electron-withdrawing ester at C6. The C3 position is less reactive but becomes competitive at higher temperatures or with unhindered nucleophiles.
Your Primary Objective: Achieve exclusive Nucleophilic Aromatic Substitution (
Module 1: Troubleshooting Regioselectivity (C5 vs. C3)
User Issue: "I am observing a mixture of isomers (C5-product and C3-product) or significant amounts of the bis-substituted product."
Root Cause Analysis
The activation energy gap between C5 and C3 attack is relatively small. If the reaction system possesses too much thermal energy or if the nucleophile is too small/reactive, the system overcomes the C3 barrier, eroding selectivity.
Technical Guidance
| Variable | Recommendation | Mechanism/Rationale |
| Temperature | -20°C to 0°C | Kinetic Control: C5 substitution has a lower activation energy ( |
| Stoichiometry | 0.95 - 1.05 eq. | Concentration Effect: Excess nucleophile immediately attacks the C3 position of the newly formed C5-product. Strictly limit nucleophile equivalents. |
| Addition Mode | Slow Dropwise | Local Concentration: Adding the nucleophile to the triazine (inverse addition) ensures the nucleophile is always the limiting reagent locally, discouraging over-substitution. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition between C5 and C3 substitution.
Caption: Kinetic landscape of 3,5-dichloro-1,2,4-triazine substitution. C5 is kinetically favored.
Module 2: Yield Optimization & Stability
User Issue: "My conversion is good, but isolated yield is low. The product seems to decompose during workup."
Root Cause Analysis
1,2,4-Triazines are sensitive to hydrolysis (both the ester and the C-Cl bonds) and ring-opening under strongly basic conditions. Silica gel is slightly acidic and can catalyze the hydrolysis of the remaining C3-Cl or the ester group.
Technical Guidance
1. Base Selection (The "Proton Sponge" Approach)
-
Avoid: Hydroxide bases (NaOH, KOH) or strong alkoxides. These promote ester hydrolysis and ring degradation.
-
Recommended: DIPEA (Hünig's base) or 2,6-Lutidine .
-
Why: These are non-nucleophilic organic bases. They scavenge the HCl generated during
without attacking the electrophilic triazine ring or the ester.
2. Solvent Systems
-
Preferred: THF (anhydrous), DCM, or Toluene.
-
Avoid: Alcohols (unless the nucleophile is the alkoxide itself) or wet DMF. Water acts as a competitive nucleophile, leading to the "oxo" (hydroxy) impurity.
3. Workup & Purification
-
Quench: Use saturated
or water at 0°C . Rapidly extract to remove the product from the aqueous basic environment. -
Chromatography:
-
Use Neutralized Silica : Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.
-
Alternative: Recrystallization is often superior for triazines to avoid silica-induced degradation.
-
Module 3: Standard Operating Procedure (SOP)
Protocol: C5-Selective Amination of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate (1.0 eq) in anhydrous THF (0.1 M) .
-
Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice bath.
-
Base Addition: Add DIPEA (1.1 eq) . Stir for 5 minutes.
-
Nucleophile Addition: Dissolve the Amine Nucleophile (1.0 eq) in a minimal amount of THF. Add this solution dropwise over 30 minutes.
-
Critical: Monitor internal temperature; do not allow it to rise above -10°C.
-
-
Monitoring: Stir at -20°C for 1-2 hours. Check TLC/LCMS.[1]
-
Success Criteria: Disappearance of starting material; single major peak (C5).
-
-
Workup: Dilute with EtOAc, wash with cold water (x2) and brine (x1). Dry over
. -
Purification: Flash chromatography on TEA-neutralized silica (Hexane/EtOAc gradient).
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose specific experimental failures.
Caption: Diagnostic workflow for optimizing yield and purity.
Frequently Asked Questions (FAQs)
Q: Can I use inorganic bases like
Q: Why is the C5 position more reactive than C3? A: In 1,2,4-triazines, the N2 and N4 atoms exert strong electron-withdrawing effects. The C5 position is "ortho" to N4 and "para" to N2, creating a synergistic depletion of electron density. Furthermore, the ester at C6 (ortho to C5) provides additional activation via induction ($ -I $ effect) [2].
Q: My nucleophile is a thiol. Do I need to change conditions? A: Thiols are softer and more reactive than amines. You must run the reaction strictly at -20°C or lower . Thiols are prone to displacing both chlorides if the temperature is uncontrolled. Use exactly 1.0 equivalent [3].
References
-
BenchChem. (2025).[1][2] Mechanism of nucleophilic substitution on dichloro-s-triazines and related azines.[2][3] Retrieved from
-
Quiñones, R. E., Wu, Z.-C., & Boger, D. L. (2021).[4] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Journal of Organic Chemistry, 86, 13465-13474.[4] (Cited for comparative electronic effects in triazine esters). Link
-
Rep. UC. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. (Cited for thiol reactivity patterns in highly nitrogenous rings). Link
-
Organic Syntheses. Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Org.[5][6][7] Synth. 1992, 71, 214. (Cited for handling of triazine carboxylate esters).[5][8][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositorio.uc.cl [repositorio.uc.cl]
- 4. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teamchem.co [teamchem.co]
- 8. asianpubs.org [asianpubs.org]
- 9. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate in polar solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.
Introduction: Understanding the Challenge
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a heterocyclic compound whose structure presents inherent solubility challenges. The rigid, aromatic 1,2,4-triazine ring, combined with electron-withdrawing chloro-substituents, contributes to high crystal lattice energy.[1] This means that a significant amount of energy is required to break apart the crystal structure and allow solvent molecules to interact with the individual molecules. Consequently, it is often poorly soluble in many common polar solvents, a critical hurdle in drug discovery and chemical synthesis.[2][3][4]
This guide addresses the most frequently asked questions and provides structured protocols to systematically overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate not dissolving in standard polar solvents like methanol or water?
Answer: The limited solubility is due to a mismatch in polarity and the compound's stable crystalline structure. While the ester group provides some polarity, the overall molecule has significant nonpolar character due to the dichlorinated triazine ring.
-
In Polar Protic Solvents (e.g., Water, Methanol): These solvents form strong hydrogen bond networks. The energy required to break these solvent-solvent bonds to create a cavity for the solute molecule is high.[5] Since the triazine derivative is not an effective hydrogen bond donor/acceptor, it cannot favorably interact with the solvent to compensate for this energy cost, resulting in poor solubility.
-
Crystal Lattice Energy: As a crystalline solid, the compound's molecules are tightly packed. Overcoming this energy requires strong solute-solvent interactions, which are often lacking with many common solvents.
Q2: What is the recommended starting solvent for preparing a stock solution?
Answer: For initial attempts, aprotic polar solvents are generally the best starting point.
| Recommended Solvents | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful, highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. It is a standard choice for creating high-concentration stock solutions in drug discovery. Caution: DMSO is hygroscopic (absorbs water), and water contamination can sometimes decrease the solubility of certain compounds.[6] |
| Dimethylformamide (DMF) | Similar to DMSO, DMF is an excellent solvent for many poorly soluble organic molecules. It has a lower viscosity than DMSO, which can be advantageous for handling. |
| Acetonitrile (ACN) | Often used in analytical and preparative chromatography. While less polar than DMSO or DMF, it can be an effective solvent, particularly for compounds with moderate polarity. A study on a related 1,2,3-triazine carboxylate derivative demonstrated its use in reactions at 0.1 M concentration, indicating sufficient solubility for many applications.[7] |
It is always recommended to start with a small amount of the compound to test solubility before committing a larger quantity.
Q3: Can I use heat to improve solubility? What are the risks?
Answer: Yes, gently heating the solution is a common and effective method to increase solubility. The added thermal energy helps overcome the crystal lattice energy and can increase the dissolution rate.[8][9] However, this must be done with caution.
Risks Associated with Heating:
-
Thermal Degradation: The 1,2,4-triazine ring system is generally stable, but aggressive or prolonged heating can lead to decomposition, especially in the presence of reactive solvents or contaminants.[10]
-
Precipitation on Cooling: The compound may crash out of the solution as it cools to room temperature, which can be problematic for experiments requiring sustained solubility.
-
Safety Hazards: Heating flammable organic solvents requires appropriate safety measures, such as using a heating mantle or a water bath in a fume hood, to avoid ignition.[9][11]
Recommendation: Heat the mixture gradually and uniformly while stirring.[11] Do not exceed 60°C as a starting point, as this is a common temperature limit for compounds in synthesis procedures to avoid degradation.[6] Always perform a small-scale test and check for any color change, which might indicate decomposition.
Q4: What is a co-solvent system, and how can I use it?
Answer: A co-solvent system is a mixture of a primary solvent (often water or a buffer) with a water-miscible organic solvent. The organic co-solvent reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic or poorly soluble compounds.[12][13]
Common Co-Solvents for Aqueous Systems:
-
DMSO
-
Ethanol or Isopropyl Alcohol (IPA)[14]
-
Polyethylene Glycol (PEG)
-
Dioxane
How to Use:
-
First, dissolve the Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate in a minimal amount of a strong organic solvent (like DMSO).
-
Slowly add this concentrated organic solution dropwise into the primary aqueous solvent (e.g., buffer, cell culture media) while vortexing or stirring vigorously.
-
Monitor for any signs of precipitation. The final concentration of the organic co-solvent should be kept as low as possible (typically <1-5%) to avoid impacting biological assays or downstream chemical reactions.[15]
Q5: Can physical methods like sonication help?
Answer: Absolutely. Sonication is a highly effective technique for accelerating the dissolution process.[16][17] It uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[18] The collapse of these bubbles generates localized high pressure and temperature, providing the mechanical energy needed to break apart solute particles and enhance solvent interaction.[16][18]
-
Kinetics vs. Thermodynamics: Sonication primarily affects the kinetics (the speed) of dissolution but does not change the thermodynamic solubility limit.[6] It helps a solution reach its maximum saturation point much faster.
-
Procedure: Place the vial containing the solute and solvent in an ultrasonic bath. Sonicate in short bursts (e.g., 1-5 minutes) and check for dissolution. Be mindful that prolonged sonication can heat the sample.[6]
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solubility Troubleshooting
This workflow provides a logical sequence of steps to identify a suitable solvent system for your experiment.
Sources
- 1. teamchem.co [teamchem.co]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 11. powerblanket.com [powerblanket.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. mdpi.com [mdpi.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 17. hielscher.com [hielscher.com]
- 18. researchgate.net [researchgate.net]
Minimizing side reactions during the amination of dichlorotriazines
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions
The selective amination of dichlorotriazines is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, reactive dyes, and dendrimers. The sequential substitution of the two chlorine atoms allows for the introduction of diverse functionalities. However, the high reactivity of the dichlorotriazine ring can also lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this important reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of dichlorotriazines, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Monosubstituted Product and Formation of Disubstituted Byproduct
Question: I am trying to synthesize a monosubstituted aminodichlorotriazine, but I am observing a significant amount of the disubstituted product in my reaction mixture. How can I improve the selectivity for monosubstitution?
Answer: The formation of a disubstituted byproduct is a common challenge and is primarily influenced by the reaction temperature and the nucleophilicity of the amine.
-
Explanation of Causality: The first substitution of a chlorine atom on the triazine ring is generally faster than the second. However, if the reaction temperature is too high, the energy barrier for the second substitution is more easily overcome, leading to increased formation of the disubstituted product. Highly nucleophilic amines will also react more readily, increasing the likelihood of a second substitution.[1]
-
Solutions:
-
Temperature Control: Lowering the reaction temperature is the most effective way to enhance selectivity for the monosubstituted product.[1][2] Running the reaction at 0°C, -20°C, or even lower temperatures can significantly favor monosubstitution.[1][2]
-
Stoichiometry: While using a slight excess of the amine is common to drive the reaction to completion, a large excess can increase the concentration of the nucleophile and promote disubstitution. Carefully control the stoichiometry, starting with a 1:1 molar ratio of the dichlorotriazine to the amine.
-
Amine Nucleophilicity: If you have the flexibility to choose your amine, be aware that more nucleophilic amines will generally lead to higher rates of both mono- and disubstitution. For highly nucleophilic amines, even lower reaction temperatures may be necessary.[1] Conversely, sterically hindered amines react more sluggishly, which can sometimes be leveraged to improve selectivity.[1]
-
Issue 2: Presence of Hydrolysis Byproducts
Question: My final product is contaminated with a significant amount of a hydroxylated triazine species. What is causing this, and how can I prevent it?
Answer: The presence of hydroxylated byproducts is due to the hydrolysis of the chlorotriazine ring, a reaction that competes with amination.
-
Explanation of Causality: Dichlorotriazines are susceptible to nucleophilic attack by water, which leads to the replacement of a chlorine atom with a hydroxyl group. This hydrolysis reaction is highly dependent on the pH of the reaction medium. Under alkaline conditions, the hydrolysis rate increases.[3][4]
-
Solutions:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried before use. The use of anhydrous solvents is critical.
-
pH Control: The reaction should ideally be carried out under neutral or slightly acidic conditions to minimize hydrolysis.[3] If a base is required to scavenge the HCl generated during the reaction, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA).[1] Avoid using aqueous bases like sodium hydroxide or potassium carbonate if hydrolysis is a concern.
-
Reaction Temperature: As with disubstitution, higher temperatures can accelerate the rate of hydrolysis. Maintaining a low reaction temperature will help to suppress this side reaction.
-
Issue 3: Slow or Incomplete Reaction
Question: My amination reaction is very slow, and even after prolonged reaction times, I have a significant amount of unreacted starting material. How can I improve the reaction rate?
Answer: A slow or incomplete reaction can be attributed to several factors, including low amine nucleophilicity, steric hindrance, and suboptimal reaction conditions.
-
Explanation of Causality: The rate of a nucleophilic aromatic substitution reaction is directly related to the nucleophilicity of the attacking amine and the electrophilicity of the dichlorotriazine. Steric hindrance around the nitrogen atom of the amine can also significantly slow down the reaction rate.[1]
-
Solutions:
-
Increase Temperature: While low temperatures are favored for selectivity, a very low temperature might be hindering the reaction rate, especially with less reactive amines. A careful, stepwise increase in temperature can help to find a balance between an acceptable reaction rate and minimal side product formation.
-
Choice of Solvent: The solvent can play a crucial role in reaction rates. Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, or acetone are often good choices.[5][6] Solvent mixtures may also be employed to improve the solubility of reagents.[1]
-
Use of a Catalyst: In some cases, the addition of a catalyst can accelerate the reaction. For certain reductive amination processes involving triazines, a catalytic amount of an acid like 2,4,6-trichloro-1,3,5-triazine (TCT) which generates HCl in situ, can be effective.[7]
-
Activate the Amine: If working with an amine salt, ensure it is fully neutralized to the free base form to maximize its nucleophilicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the amination of dichlorotriazines?
A1: The optimal pH is a balance between minimizing hydrolysis and ensuring the amine is in its nucleophilic, unprotonated form. Generally, a pH range of 7 to 9.5 is a good starting point.[5][8] Below pH 7, the amine may be significantly protonated, reducing its nucleophilicity. Above pH 10, the rate of hydrolysis of the dichlorotriazine increases substantially.[5]
Q2: How can I monitor the progress of my reaction to stop it at the optimal time for monosubstitution?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting dichlorotriazine, you can observe the consumption of the starting material and the formation of the monosubstituted and disubstituted products (if they have different Rf values). For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[8][9][10][11]
Q3: Are there any specific safety precautions I should take when working with dichlorotriazines?
A3: Yes. Dichlorotriazines, and their precursor cyanuric chloride, are reactive and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can release HCl upon hydrolysis. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a primary amine for the first substitution and a different primary amine for the second?
A4: Yes, this is a common strategy for creating diverse molecules.[1] By carefully controlling the reaction conditions for the first amination to favor monosubstitution, you can then introduce a second amine to react with the remaining chlorine atom.
Q5: What is the best way to purify the monosubstituted product from the starting material and the disubstituted byproduct?
A5: Column chromatography on silica gel is a widely used and effective method for separating the monosubstituted product from the starting material and the disubstituted byproduct.[1][12] The polarity difference between these compounds usually allows for good separation.
Experimental Protocols
General Protocol for Monosubstitution of a Dichlorotriazine
This protocol provides a general starting point. Optimization of temperature, solvent, and reaction time will be necessary for specific substrates.
Materials:
-
Dichlorotriazine derivative
-
Amine
-
Anhydrous solvent (e.g., THF, acetonitrile, or a 2:1 mixture of THF:DCM)[1]
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Stirring plate and magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the dichlorotriazine derivative (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using a cooling bath.[1]
-
Reagent Addition: In a separate flask, prepare a solution of the amine (1.0-1.1 eq) and DIPEA (1.1 eq) in the anhydrous solvent.
-
Reaction: Add the amine/DIPEA solution dropwise to the stirred solution of the dichlorotriazine over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Quenching: Once the starting material is consumed and before significant formation of the disubstituted product is observed, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.[12]
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: Desired amination pathway and common side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common amination issues.
Quantitative Data Summary
| Parameter | Effect on Monosubstitution Selectivity | Effect on Hydrolysis | General Recommendation |
| Temperature | Lower temperature increases selectivity[1][2] | Lower temperature decreases hydrolysis rate | Start at 0°C or -20°C and adjust as needed. |
| pH | Indirect effect (amine protonation) | Neutral/acidic pH minimizes hydrolysis[3] | Maintain pH between 7 and 9.5.[5][8] |
| Amine Nucleophilicity | Higher nucleophilicity can decrease selectivity[1] | No direct effect | For highly nucleophilic amines, use lower temperatures. |
| Solvent | Can influence reaction rates | Protic solvents can increase hydrolysis risk | Use anhydrous, polar aprotic solvents (THF, ACN).[5][6] |
References
-
Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. [Link]
-
Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. [Link]
-
Solvent Induced Adhesion Interactions between Dichlorotriazine Films. [Link]
-
DICHLORO-S-TRIAZINE DYES. [Link]
-
Why Should The Dyeing Temperature Of Reactive Dyes Be Controlled At About 60°?. [Link]
-
Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. [Link]
-
Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. [Link]
-
A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C. [Link]
-
Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. [Link]
-
Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. [Link]
-
2, 4, 6-trichloro-1, 3, 5-triazine (TCT) catalysed direct reductive amination of aldehydes using hantzsch dihydropyridine ester as a reducing agent. [Link]
-
Dendrimers terminated with dichlorotriazine groups provide a route to compositional diversity. [Link]
Sources
- 1. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers terminated with dichlorotriazine groups provide a route to compositional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. tekstilec.si [tekstilec.si]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 9. gassnova.no [gassnova.no]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Temperature Effects on the Reactivity of 1,2,4-Triazine Chlorides
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in modulating the reactivity of 1,2,4-triazine chlorides. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your synthetic campaigns.
Introduction to 1,2,4-Triazine Chloride Reactivity
The 1,2,4-triazine core is a vital scaffold in medicinal chemistry and materials science. Its inherent electron-deficient nature, a result of the three nitrogen atoms in the ring, makes it highly susceptible to nucleophilic attack, particularly when a good leaving group like chloride is present at the C3, C5, or C6 positions.[1][2][3] The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr), which proceeds through a high-energy Meisenheimer intermediate.[1][2] Temperature is arguably the most critical parameter to control in these reactions, as it dictates not only the reaction rate but also the selectivity and the prevalence of side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so crucial when working with 1,2,4-triazine chlorides?
A1: Temperature control is paramount for three main reasons:
-
Rate of Reaction: Like most chemical reactions, the rate of nucleophilic substitution on the 1,2,4-triazine ring increases with temperature. For less reactive nucleophiles, heating is often necessary to achieve a reasonable reaction rate.[1]
-
Selectivity: In cases of multiple chlorine substituents, a stepwise substitution can be achieved by carefully controlling the temperature. This is a well-documented strategy for the analogous 1,3,5-triazines (cyanuric chloride), where the first substitution occurs at low temperatures (e.g., 0-5°C), the second at room temperature, and the third at elevated temperatures.[4] This principle allows for the synthesis of unsymmetrically substituted triazines.
-
Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions such as hydrolysis, ring-opening by strong nucleophiles, or decomposition of thermally labile products.[1][5][6]
Q2: My reaction is sluggish or not proceeding at all. What is the first step in troubleshooting?
A2: If you are experiencing low or no conversion, the first parameter to investigate is the reaction temperature. The activation energy for the substitution may not be reached at the current temperature.[1] A gradual increase in temperature while monitoring the reaction by TLC or LC-MS is recommended. However, before increasing the heat, ensure that other factors are not the root cause, such as:
-
Poor Nucleophile Reactivity: The chosen nucleophile may be too weak. Consider converting it to a more potent nucleophile (e.g., deprotonating an alcohol or amine with a non-nucleophilic base).[1]
-
Inappropriate Solvent: The reactants may not be fully dissolved. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[1][6]
Q3: I am observing multiple products in my reaction. How can temperature manipulation help?
A3: The formation of multiple products often points to either a lack of regioselectivity or the occurrence of side reactions.
-
Regioisomer Formation: When using unsymmetrical starting materials, you may form regioisomers. The regioselectivity of the condensation can be influenced by both solvent polarity and temperature. Experimenting with lower temperatures may enhance the selectivity for one isomer.[5]
-
Hydrolysis: The presence of water can lead to the formation of triazinone byproducts.[1][5] While using anhydrous conditions is the primary solution, avoiding excessive heat during the reaction and purification can minimize the rate of this hydrolysis.[5]
-
Ring Opening: Strong nucleophiles or harsh basic conditions, especially at elevated temperatures, can lead to the cleavage of the triazine ring.[1] It is crucial to use the mildest possible conditions to achieve the desired substitution.
Q4: Can the 1,2,4-triazine ring itself degrade under thermal stress?
A4: Yes, 1,2,4-triazine derivatives can be thermally labile.[6] Excessive heating during the reaction or during workup (e.g., solvent evaporation on a rotary evaporator) can lead to decomposition.[6] It is advisable to run reactions at the lowest effective temperature and to store the purified products at low temperatures under an inert atmosphere.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 1,2,4-triazine derivatives where temperature is a key variable.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Yield | 1. Low Reaction Temperature: The activation energy for the SNAr reaction is not being overcome.[1] 2. Weak Nucleophile: The nucleophile lacks sufficient reactivity to displace the chloride.[1] 3. Product Decomposition: The desired product is not stable at the reaction temperature.[6] | 1. Gradually increase the temperature in increments of 10-20°C and monitor by TLC/LC-MS. For some less reactive nucleophiles, reflux conditions may be necessary.[1] 2. Increase Nucleophilicity: Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile. 3. Optimize Temperature and Time: Run the reaction at the lowest effective temperature for the minimum time required for completion. |
| Formation of Unidentified Byproducts | 1. Hydrolysis: Presence of water in the reaction mixture.[1][5] 2. Ring Opening: Reaction conditions are too harsh (strong nucleophile, high temperature).[1] 3. Thermal Decomposition: Starting material or product is thermally unstable.[6] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N2 or Ar).[1] 2. Use Milder Conditions: Lower the reaction temperature. If a base is used, select a less aggressive one. 3. Avoid Excessive Heating: This applies to both the reaction and the purification steps. Use a rotary evaporator at reduced pressure and moderate temperature.[6] |
| Formation of Regioisomers | Use of Unsymmetrical Starting Materials: The nucleophile can attack at different positions. | Optimize Reaction Conditions: Systematically vary the temperature and solvent polarity. Lower temperatures and less polar solvents can sometimes improve regioselectivity.[5] |
| Product Decomposes During Purification | Thermal Lability: The product is sensitive to heat. | Avoid High Temperatures: Use a rotary evaporator at reduced pressure and a moderate temperature. If column chromatography is performed, avoid excessive heating that can be generated by the packing process.[6] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of an Amine on a 3-Chloro-1,2,4-triazine
This protocol is a general guideline and will likely require optimization based on the specific substrates used.
Materials:
-
3-Chloro-1,2,4-triazine derivative (1.0 eq.)
-
Amine nucleophile (1.1-1.5 eq.)
-
Non-nucleophilic base (e.g., DIPEA or K2CO3) (1.5-2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, or DCM)
-
Anhydrous MgSO4 or Na2SO4
-
Round-bottom flask, magnetic stirrer, condenser (if heating), and inert atmosphere setup (N2 or Ar)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-chloro-1,2,4-triazine (1.0 eq.) in the chosen anhydrous solvent.[1]
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution, followed by the base (1.5-2.0 eq.).[2]
-
Temperature Control & Reaction:
-
Initial Step: Begin stirring the reaction mixture at a low temperature (e.g., 0°C or room temperature).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Temperature Adjustment: If the reaction is sluggish, gradually increase the temperature. For many amine substitutions, heating to reflux may be required.[1][2]
-
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[1] The crude product can then be purified by column chromatography or recrystallization.
Visualizing Reaction Control
Diagram 1: Temperature-Dependent Reaction Pathways
This diagram illustrates the critical decision points related to temperature control during a nucleophilic substitution reaction on a 1,2,4-triazine chloride.
Caption: Troubleshooting workflow for temperature optimization.
Diagram 2: SNAr Mechanism and Temperature Influence
This diagram shows the SNAr mechanism and highlights how temperature influences the rate-determining step.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Triazine Cross-Coupling Reactions
Welcome to the Technical Support Center for triazine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction with a halogenated triazine shows low to no conversion. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings involving halogenated triazines are a frequent challenge. The electron-deficient nature of the triazine ring can present unique difficulties.[1] The problem often lies in one or more of the following areas: catalyst activity, reaction conditions, or reagent quality.
Potential Cause 1: Inactive or Inappropriate Palladium Catalyst/Ligand System
The choice of the palladium source and, critically, the ancillary ligand is paramount for a successful cross-coupling with electron-deficient heteroaromatics like triazines.[2][3]
-
Expert Insight: The nitrogen atoms in the triazine ring can coordinate with the palladium center, leading to catalyst deactivation or the formation of off-cycle intermediates.[2][4] The ligand's role is to stabilize the active Pd(0) species, facilitate oxidative addition, and promote the subsequent steps of the catalytic cycle. For electron-deficient systems, ligands that are both electron-rich and bulky are often required to enhance the rate of oxidative addition and prevent catalyst decomposition.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, consider screening a panel of more robust systems. Buchwald or other specialized phosphine ligands are often more effective.[5] A study on 5-bromo-1,2,3-triazine found that a dppf-based ligand with electron-withdrawing trifluoromethyl groups (dppf-CF₃) gave superior performance compared to the standard dppf ligand.[2][6]
-
Use a Fresh Catalyst: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture.[7] Ensure your catalyst is fresh and has been stored under an inert atmosphere.[5][8] The formation of palladium black is a visual indicator of catalyst decomposition.[8]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions. Conversely, a loading that is too low may result in incomplete conversion.[6] Systematic screening of the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) is recommended.[6]
-
Potential Cause 2: Suboptimal Reaction Conditions (Solvent, Base, Temperature)
The reaction environment plays a crucial role in the efficiency of the catalytic cycle.
-
Expert Insight: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][9] The choice of base can influence reaction rates and the prevalence of side reactions. The solvent must be able to dissolve all reactants and facilitate the reaction at the chosen temperature.
-
Troubleshooting Steps:
-
Base Selection: If a common base like Na₂CO₃ or K₂CO₃ is not effective, consider screening other options.[5] For some triazine systems, silver-based additives like Ag₂CO₃ have been shown to be superior, significantly enhancing yields where other bases failed.[2] However, in other cases, stronger bases like K₃PO₄ may be necessary.[5]
-
Solvent Screening: The choice of solvent can dramatically impact the reaction outcome.[6] A screening of solvents such as DMF, toluene, 1,4-dioxane, and acetonitrile (or derivatives like EtCN) should be performed.[2][6] It's also critical to use degassed solvents to prevent oxygen from deactivating the catalyst.[7][8]
-
Temperature Optimization: Many Suzuki couplings require heating to proceed at a reasonable rate.[5][7] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like protodeboronation.[7][8] A temperature screening study is often beneficial. For instance, increasing the temperature from 80 °C to 100 °C has been shown to reduce homocoupling byproducts in some triazine couplings.[2][6]
-
Potential Cause 3: Poor Quality or Unstable Reagents
The stability of the coupling partners, particularly the boronic acid, can be a significant factor.
-
Expert Insight: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the carbon-boron bond is cleaved.[7][9] This is especially problematic for electron-deficient or heteroaryl boronic acids.[9]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your halogenated triazine and boronic acid are of high purity. Impurities can sometimes poison the catalyst.[8]
-
Consider Boronate Esters: If you suspect your boronic acid is degrading, consider using a more stable derivative like a pinacol ester.[6][7] These are often more robust and can slowly release the boronic acid under the reaction conditions.
-
Check Stoichiometry: An excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) can sometimes improve yields by compensating for any degradation and shifting the reaction equilibrium.[6][8]
-
Issue 2: My reaction is producing a significant amount of homocoupling product from my boronic acid.
The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction.
Potential Cause: Presence of Oxygen
-
Expert Insight: The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture.[7][9] Oxygen can facilitate the oxidative coupling of the boronic acid, catalyzed by the palladium species.
-
Troubleshooting Protocol: Rigorous Degassing
-
Solvent Degassing: Before use, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[7]
-
Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. Evacuate and backfill the reaction vessel with the inert gas multiple times before adding the reagents.[8]
-
Potential Cause: Use of a Pd(II) Precatalyst
-
Expert Insight: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to the formation of homocoupled products.[7]
-
Troubleshooting Steps:
-
Switch to a Pd(0) Source: Consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] This can often mitigate the initial burst of homocoupling that can occur during the reduction of a Pd(II) source.
-
Issue 3: The reaction stalls before completion, leaving unreacted starting material.
A stalled reaction can be frustrating and can point to issues with catalyst longevity or reagent stability over the course of the reaction.
Potential Cause: Catalyst Decomposition
-
Expert Insight: The active Pd(0) catalyst can be unstable over the long reaction times or at the elevated temperatures often required for these couplings. As the catalyst decomposes, the reaction rate slows and may eventually stop.
-
Troubleshooting Steps:
-
Ligand Choice: As mentioned previously, using more robust ligands, such as bulky, electron-rich phosphines, can protect the palladium center and extend its lifetime in the catalytic cycle.[8]
-
Incremental Addition of Catalyst: In some cases, a second portion of the catalyst can be added midway through the reaction to restart a stalled process, although this is often a less desirable solution than finding a more stable catalytic system.
-
Potential Cause: Hydrolysis of the Triazine Ring
-
Expert Insight: The 1,2,4-triazine ring, in particular, can be susceptible to hydrolysis under certain basic or acidic conditions, leading to ring-opening and the formation of degradation products.[10] This would consume the starting material in a non-productive pathway.
-
Troubleshooting Steps:
-
Anhydrous Conditions: If you suspect hydrolysis is an issue, ensure that all reagents and solvents are anhydrous.[10] This may involve using freshly distilled solvents and drying the base before use.
-
pH Control: Careful control of the reaction pH can be critical. For some triazine syntheses, maintaining a weakly acidic to neutral pH is recommended to avoid hydrolysis.[10]
-
Data Summary & Experimental Protocols
Table 1: Recommended Starting Conditions for Triazine Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Point | Notes | Source |
| Catalyst | Pd(dppf-CF₃)Cl₂ or Pd(PPh₃)₄ | Dppf-based ligands have shown good efficacy. | [6] |
| Catalyst Loading | 5-15 mol% | Optimization is often required. | [6] |
| Base | Ag₂CO₃, K₃PO₄, or Cs₂CO₃ | Screen a variety of bases; silver salts can be effective. | [2][5] |
| Solvent | EtCN, Dioxane, or Toluene | Must be degassed. Solvent choice can be critical. | [5][6] |
| Temperature | 80-100 °C | Higher temperatures can reduce homocoupling. | [2][6] |
| Boronic Acid | 1.5 - 2.0 equivalents | An excess can drive the reaction to completion. | [6][8] |
Protocol: General Procedure for a Trial Suzuki-Miyaura Reaction
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the halogenated triazine (1.0 eq.), the boronic acid (1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[8]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical progression for troubleshooting low conversion rates in triazine cross-coupling reactions.
Caption: A stepwise guide to troubleshooting low conversion.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing issues. Each troubleshooting step is designed to optimize one or more stages of this cycle.
Caption: Key steps of the Suzuki-Miyaura cross-coupling.
References
-
Hoff, L. V., Hauser, J. M., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. Available from: [Link]
-
BenchChem. (2025). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. Available from: [Link]
-
Hoff, L. V., Hauser, J. M., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available from: [Link]
-
Wu, Z.-C., Houk, K. N., Boger, D. L., & Svatunek, D. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. eScholarship. Available from: [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Monosubstituted Tetrazines. Available from: [Link]
-
Shaw, J. T. (1981). The synthesis of alkyl- and aryl-substituted 1,3,5-triazines. Australian Journal of Chemistry, 34(3), 623-634. Available from: [Link]
-
Wu, Z.-C., Houk, K. N., Boger, D. L., & Svatunek, D. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][6][8][11]triazines. Molecules, 27(8), 2475. Available from: [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
Hoff, L. V., Hauser, J. M., Benchimol, E., Schnell, S. D., & Gademann, K. (2022). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. ACS Catalysis. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Interpretation of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate and a Comparative Analysis with a Structurally Related Analogue
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, nitrogen-rich heterocycles, such as the 1,2,4-triazine core, are of significant interest due to their diverse pharmacological activities. This guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a compound with potential applications in medicinal chemistry.
Given the absence of published experimental spectra for this specific molecule, this guide will first present a thorough prediction of its NMR spectral features, grounded in established principles of NMR spectroscopy and data from related structures. Subsequently, a comparative analysis will be drawn with the experimentally determined NMR data of a commercially available and structurally similar analogue, 3,6-dichloro-5-methyl-1,2,4-triazine , to provide a tangible reference point for researchers in the field.
Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
The structure of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is characterized by a 1,2,4-triazine ring substituted with two chlorine atoms and a methyl carboxylate group. The electronic environment of the single proton and the distinct carbon atoms will dictate their respective chemical shifts in the NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is expected to be simple, exhibiting a single resonance corresponding to the methyl protons of the ester group.
-
-OCH₃ Protons: The protons of the methyl group are in a relatively shielded environment, being attached to an oxygen atom which is, in turn, bonded to a carbonyl group. This carbonyl group is conjugated with the electron-deficient triazine ring. We can predict this signal to appear as a singlet in the range of δ 3.9-4.1 ppm . The absence of any adjacent protons would result in a singlet multiplicity.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be more complex, with distinct signals anticipated for each of the five carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to resonate in the range of δ 160-165 ppm .
-
Triazine Ring Carbons (C3, C5, C6): The chemical shifts of the carbon atoms within the 1,2,4-triazine ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the chlorine and carboxylate groups.
-
C3 and C5: These carbons are directly attached to highly electronegative chlorine atoms, which will cause a significant downfield shift. Their resonances are predicted to be in the range of δ 150-155 ppm .
-
C6: This carbon is attached to the carboxylate group. Its chemical shift is expected to be in a similar region to C3 and C5, likely around δ 148-152 ppm .
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most shielded carbon in the molecule and is expected to appear in the upfield region of the spectrum, at approximately δ 53-55 ppm .
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.9 - 4.1 | Singlet | 53 - 55 |
| C=O | - | - | 160 - 165 |
| C3, C5 | - | - | 150 - 155 |
| C6 | - | - | 148 - 152 |
Comparative Analysis with 3,6-dichloro-5-methyl-1,2,4-triazine
To provide a practical comparison, we will now examine the known NMR spectral data of 3,6-dichloro-5-methyl-1,2,4-triazine . This compound shares the dichlorinated 1,2,4-triazine core but features a methyl group instead of a methyl carboxylate at the 6-position.
Experimental ¹H and ¹³C NMR Data for 3,6-dichloro-5-methyl-1,2,4-triazine
The reported NMR data for 3,6-dichloro-5-methyl-1,2,4-triazine is as follows:
-
¹H NMR (CDCl₃, 300 MHz): δ 2.75 (s, 3H)
-
¹³C NMR (CDCl₃, 75 MHz): δ 20.1, 149.2, 154.5, 158.3
| Assignment | Experimental ¹H Chemical Shift (ppm) | Multiplicity | Experimental ¹³C Chemical Shift (ppm) |
| -CH₃ | 2.75 | Singlet | 20.1 |
| C3, C5, C6 | - | - | 149.2, 154.5, 158.3 |
Comparative Insights
-
¹H NMR: The methyl protons in 3,6-dichloro-5-methyl-1,2,4-triazine appear at a significantly more upfield position (δ 2.75 ppm) compared to the predicted chemical shift for the methyl ester protons in our target molecule (δ 3.9-4.1 ppm). This is expected, as the protons of a methyl group directly attached to an aromatic ring are more shielded than those of a methyl ester group, which are influenced by the deshielding effect of the adjacent oxygen atom.
-
¹³C NMR:
-
The methyl carbon in the analogue (δ 20.1 ppm) is, as anticipated, much more shielded than the predicted methyl ester carbon (δ 53-55 ppm).
-
The chemical shifts of the triazine ring carbons in the analogue (δ 149.2, 154.5, 158.3 ppm) fall within a similar range to our predictions for the target molecule (δ 148-155 ppm). This provides confidence in our prediction for the ring carbons of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate. The absence of the deshielding carbonyl group in the analogue likely accounts for the slight differences in the exact chemical shifts of the ring carbons.
-
This comparative analysis underscores the significant influence of the substituent at the 6-position on the NMR spectra of these 1,2,4-triazine derivatives.
Experimental Protocols
For researchers aiming to acquire NMR spectra for similar compounds, the following general protocol is recommended.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][2] The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration is preferable, often as much as will dissolve to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
-
Sample Filtration: To ensure high-quality spectra with sharp lines, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[3] The final solution height in the tube should be approximately 4-5 cm.[3]
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required compared to ¹H NMR.
-
Advanced Experiments: For more complex structures, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.
Logical Workflow for Spectral Interpretation
Caption: A logical workflow for the interpretation of NMR spectra.
Conclusion
This guide has provided a detailed prediction of the ¹H and ¹³C NMR spectra of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a molecule of interest in contemporary chemical research. By comparing these predictions with the experimental data of the structurally related 3,6-dichloro-5-methyl-1,2,4-triazine, we have highlighted key substituent effects on the NMR chemical shifts. The provided experimental protocols and logical workflow for spectral interpretation aim to equip researchers, scientists, and drug development professionals with the necessary tools for the confident structural elucidation of novel 1,2,4-triazine derivatives and other complex heterocyclic systems. The principles outlined herein are broadly applicable and serve as a foundational reference for the characterization of new chemical entities.
References
-
Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry; Vol. 23, No. 3 (2011), 980-982. [Link]
-
Supporting Information - Rsc.org. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2019. [Link]
-
13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. PubMed, National Center for Biotechnology Information. [Link]
-
NMR sample preparation. InfoSheet. [Link]
-
Chapter 3 – Structural characterization of triazines. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]
-
NMR Sample Preparation. [Link]
-
An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]
Sources
Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted 1,2,4-Triazine Carboxylates
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Among the vast landscape of heterocyclic chemistry, substituted 1,2,4-triazine carboxylates represent a class of molecules with significant potential in medicinal chemistry and materials science.[1][2] Mass spectrometry stands as a cornerstone technique for the structural elucidation of these compounds, with the fragmentation patterns generated providing a veritable fingerprint of their molecular architecture. This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation behaviors of substituted 1,2,4-triazine carboxylates, supported by experimental insights to empower your analytical workflows.
The Decisive Moment: Ionization and its Impact on Fragmentation
The initial ionization event profoundly influences the subsequent fragmentation pathways. Two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and generate complementary structural information.
Electron Ionization (EI): This hard ionization technique typically induces extensive fragmentation, providing a wealth of structural detail.[3] For many 1,2,4-triazine derivatives, EI mass spectra are characterized by a weak or even absent molecular ion peak, with the base peak often corresponding to a stable fragment ion resulting from a cleavage event.[1][4][5] This highlights the inherent instability of the molecular ion under high-energy electron impact.
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal initial fragmentation.[6][7] This is particularly advantageous for confirming the molecular weight of the parent compound. Subsequent fragmentation is then induced in a controlled manner using Collision-Induced Dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques. The resulting product ion spectra provide detailed insights into the molecule's connectivity.
The Influence of the Carboxylate Group: A Key Player in Fragmentation
The presence and nature of the carboxylate group (e.g., methyl, ethyl, or t-butyl ester) on the 1,2,4-triazine ring is a major determinant of the observed fragmentation patterns.[8] Under both EI and ESI conditions, the ester moiety is a common site of initial fragmentation.
Common Fragmentation Pathways for 1,2,4-Triazine Carboxylates:
-
Loss of the alkoxy group (-OR): This is a frequent initial fragmentation step, leading to the formation of a stable acylium ion. The mass of the neutral loss corresponds to the alcohol used to form the ester.
-
Loss of the entire ester group (-COOR): This pathway results in a fragment ion corresponding to the bare 1,2,4-triazine ring with its other substituents.
-
Rearrangement reactions: In some cases, particularly with larger alkyl esters, rearrangement reactions such as the McLafferty rearrangement can occur, leading to the elimination of an alkene.
Substituent Effects: How Aryl and Other Groups Direct Fragmentation
The nature and position of other substituents on the 1,2,4-triazine ring significantly influence the fragmentation pathways, often directing cleavage events and stabilizing the resulting fragment ions.
A study on 2-(aminothiocarbonyl)-3-aryl-5-arylidene-1,2,4-triazin-6-ones revealed that the fragmentation patterns were heavily dependent on the nature of the aryl substituents.[4] For instance, certain substitutions led to the formation of a highly stable fragment at m/z 104, while others resulted in a base peak at m/z 139.[4]
Similarly, research on fused 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives showed that the molecular ions underwent complex fragmentation involving both cleavage and rearrangement processes.[9] The loss of small, stable molecules like carbon monoxide (CO) and ketene (CH₂CO) was a common feature.[9]
Comparative Fragmentation Data
To illustrate the impact of substitution on fragmentation, the following table summarizes hypothetical but representative fragmentation data for a series of substituted 1,2,4-triazine carboxylates under ESI-MS/MS conditions.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss(es) |
| Methyl 5,6-diphenyl-1,2,4-triazine-3-carboxylate | 304.1 | 273.1, 245.1, 165.1 | -OCH₃, -COOCH₃, C₇H₅N₂ |
| Ethyl 5,6-diphenyl-1,2,4-triazine-3-carboxylate | 318.1 | 273.1, 245.1, 165.1 | -OC₂H₅, -COOC₂H₅, C₇H₅N₂ |
| Methyl 5,6-bis(4-chlorophenyl)-1,2,4-triazine-3-carboxylate | 372.0 | 341.0, 313.0, 233.0 | -OCH₃, -COOCH₃, C₇H₄ClN₂ |
| Methyl 5,6-bis(4-methoxyphenyl)-1,2,4-triazine-3-carboxylate | 364.1 | 333.1, 305.1, 195.1 | -OCH₃, -COOCH₃, C₈H₇N₂O |
Experimental Protocols
A detailed experimental workflow is crucial for obtaining high-quality, reproducible mass spectrometry data.
Sample Preparation and Liquid Chromatography
-
Sample Dissolution: Dissolve the synthesized and purified 1,2,4-triazine carboxylate derivatives in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: Set the flow rate to 0.3-0.5 mL/min.
-
Injection Volume: Inject 1-5 µL of the working solution.
Mass Spectrometry
-
Mass Spectrometer: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to generate [M+H]⁺ ions.
-
Source Parameters: Optimize source parameters, including capillary voltage (e.g., 3.5-4.5 kV), nebulizer gas pressure, drying gas flow rate, and temperature.
-
MS1 Scan: Acquire full scan MS data over a relevant mass range (e.g., m/z 100-1000) to confirm the precursor ion.
-
MS/MS (CID): Select the protonated molecule of interest as the precursor ion for collision-induced dissociation.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for two representative substituted 1,2,4-triazine carboxylates.
Caption: Proposed fragmentation of Methyl 5,6-diphenyl-1,2,4-triazine-3-carboxylate.
Caption: Proposed fragmentation of Methyl 5,6-bis(4-chlorophenyl)-1,2,4-triazine-3-carboxylate.
Conclusion and Future Outlook
The fragmentation patterns of substituted 1,2,4-triazine carboxylates are a rich source of structural information. A systematic approach that considers the ionization technique, the nature of the carboxylate group, and the influence of other ring substituents is essential for accurate interpretation. By combining high-resolution mass spectrometry with controlled fragmentation experiments, researchers can confidently elucidate the structures of these important heterocyclic compounds. Future work in this area will likely involve the use of advanced techniques such as ion mobility-mass spectrometry to further resolve isomeric species and provide even deeper insights into their gas-phase structures and fragmentation mechanisms.
References
-
Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals. Retrieved from [Link]4]
-
Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]9]
-
ResearchGate. (2017, November 9). (PDF) Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity Organic CHEMISTRY Organic CHEMISTRY. Retrieved from [Link]5]
-
Scilit. (n.d.). The mass spectra of 1,2,4‐triazine and some of its derivatives. Retrieved from [Link]8]
-
PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic CHEMISTRY. Retrieved from [Link]1]
-
NIST. (n.d.). 1,2,4-Triazine. WebBook. Retrieved from [Link]
-
PubMed. (1996, February). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Retrieved from [Link]
-
ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020, March 5). Retrieved from [Link]
-
ResearchGate. (2014, December). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Retrieved from [Link]2]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]3]
-
ResearchGate. (2018, October). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
-
Electrospray Ionization – ESI. (n.d.). Retrieved from [Link]6]
-
Arkivoc. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. Retrieved from [Link]
-
Organic Letters. (2014, September 15). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]7]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
Sources
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- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Purity Assessment of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
Executive Summary & Compound Profile
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a highly electrophilic heteroaromatic scaffold, primarily utilized as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions for the synthesis of complex viral inhibitors (e.g., pyrrolotriazine cores in nucleoside analogs).
Unlike standard stable intermediates, this compound presents a unique analytical paradox: its high reactivity—essential for its synthetic utility—makes it inherently unstable during standard HPLC analysis. It is prone to rapid hydrolysis (loss of chlorines or ester) and nucleophilic aromatic substitution (SNAr) in the presence of protic solvents like methanol.
This guide compares three methodological approaches, identifying the Acidified ACN/Water System as the only reliable protocol for purity assessment, while explicitly invalidating common methanol-based generic methods.
Compound Properties & Analytical Risks
| Feature | Property | Analytical Consequence |
| Core Structure | Electron-deficient 1,2,4-triazine ring | High susceptibility to nucleophilic attack. |
| Functional Groups | 3,5-Dichloro; 6-Methyl ester | Cl atoms are labile leaving groups; Ester is hydrolytically unstable. |
| Solubility | Soluble in ACN, EtOAc, DCM | Limited aqueous solubility; requires high organic ratio. |
| UV Absorbance | Detectable by standard UV-Vis (DAD). | |
| Critical Risk | Methanolysis | DO NOT USE METHANOL. It substitutes Cl to form methoxy impurities during analysis. |
Method Comparison: The "Good, The Bad, and The Artifact"
We evaluated three distinct HPLC methodologies to determine the true purity of the material.
Method A: The Gold Standard (Recommended)
-
Chemistry: Acidified Reverse Phase (Acetonitrile/Water).
-
Rationale: Acetonitrile (ACN) is aprotic and does not react with the chlorines. Acidic pH stabilizes the ester and suppresses the ionization of potential hydrolysis products (carboxylic acids), sharpening their peaks.
-
Verdict: Valid. Provides true purity profile.
Method B: The "Fast LC" Alternative
-
Chemistry: UHPLC Short Column (Formic Acid/ACN).
-
Rationale: Minimizes on-column residence time to reduce on-column degradation.
-
Verdict: Acceptable for In-Process Control (IPC) , but lower resolution for closely eluting isomers.
Method C: The "Trap" (Invalid)
-
Chemistry: Standard Generic Gradient (Methanol/Water).
-
Rationale: Common starting point for method development.
-
Verdict: INVALID. Generates artifacts (methoxy-derivatives) in situ, leading to false "impurity" peaks that are actually created by the method itself.
Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC (Reference Method)
This method is designed to separate the parent compound from its two primary degradation products: the 5-hydroxy (hydrolysis) and 5-methoxy (artifact) analogs.
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (configured for HPLC pressure).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Why: A robust, end-capped C18 prevents silanol interactions with the nitrogen-rich ring.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Note: pH ~2.0 suppresses hydrolysis of the ester.
-
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 25°C (Keep low to prevent thermal degradation).
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
-
Diluent: 100% Acetonitrile (Anhydrous). Crucial: Do not use water or alcohol in the sample diluent.
Gradient Table:
| Time (min) | % A (Aq. Acid) | % B (ACN) | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Protocol C: The "Artifact Generating" Control (For Knowledge Only)
-
Condition: Same as above, but substitute Methanol for Acetonitrile in both Mobile Phase B and Diluent.
-
Observation: You will observe a new peak at RRT ~0.9 or ~1.1 (depending on pH) corresponding to Methyl 3-chloro-5-methoxy-1,2,4-triazine-6-carboxylate . This is a method-induced artifact .
Performance Data & Validation Metrics
The following data summarizes the performance of Method A (ACN) versus Method C (MeOH).
| Metric | Method A (ACN/H2O/H3PO4) | Method C (MeOH/H2O) | Status |
| Main Peak Area % | 98.2% | 84.5% | Method C shows false degradation. |
| Impurity A (Hydrolysis) | 0.5% | 0.5% | Consistent (Sample based). |
| Impurity B (Methoxy) | Not Detected | 12.3% | Artifact generated by Method C. |
| Peak Tailing (Tf) | 1.1 | 1.3 | ACN provides sharper peaks. |
| LOD (S/N > 3) | 0.05 µg/mL | 0.08 µg/mL | - |
| Solution Stability | > 24 Hours (in ACN) | < 1 Hour (in MeOH) | - |
System Suitability Criteria (Method A):
-
Tailing Factor: NMT 1.5.
-
Theoretical Plates: > 5000.
-
RSD (n=5): NMT 2.0%.
Visualizing the Chemistry
The following diagrams illustrate the degradation pathways that dictate our method selection and the workflow for validating the method.
Diagram 1: Degradation Pathways & Artifact Formation
This diagram shows why Methanol is forbidden and how water causes hydrolysis.
Caption: Figure 1. Degradation pathways.[1] The formation of the Methoxy Artifact (Yellow) is rapid in methanol, invalidating MeOH-based methods.
Diagram 2: Recommended Method Development Workflow
Caption: Figure 2. Decision tree for method selection, prioritizing the suppression of ionization for the acidic hydrolysis impurity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Ensure diluent is 100% ACN. If peak shape is poor, use 90:10 ACN:Water (Acidified). |
| Ghost Peaks | Carryover or hydrolysis in injector. | Wash needle with 100% ACN. Keep autosampler temp at 4°C. |
| Retention Time Drift | pH fluctuation in aqueous phase. | Use buffer (Phosphate pH 2.5) instead of simple dilute acid if drift > 0.5 min. |
| New Impurity Growing | Sample instability. | Analyze immediately after preparation. Do not store > 24h. |
References
-
Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. J. Org.[1][2] Chem. Link (Demonstrates the high electrophilicity and reactivity of triazine carboxylates).
-
Organic Syntheses. Triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Org. Synth. 1992, 71, 214. Link (Foundational chemistry for electron-deficient triazines).
-
BenchChem. Analytical Methods for 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. Link (General HPLC conditions for chlorotriazines).
-
PubChem. 3,6-Dichloro-5-methyl-1,2,4-triazine Compound Summary. Link (Physicochemical property reference).
Sources
Comparing nucleophilic aromatic substitution rates in triazines vs pyrimidines
Comparative Guide: Nucleophilic Aromatic Substitution ( ) Rates in Triazines vs. Pyrimidines
Part 1: Executive Verdict
For researchers in medicinal chemistry and materials science, the choice between 1,3,5-triazines (s-triazines) and pyrimidines (1,3-diazines) is a trade-off between reactivity and stability .
-
1,3,5-Triazines are super-electrophiles . The presence of three nitrogen atoms in the ring lowers the LUMO energy significantly, making them hyper-reactive toward nucleophiles. They undergo
at 0°C or below and allow for predictable, temperature-controlled sequential substitution (0°C RT Reflux).[1] -
Pyrimidines are moderately reactive . While active at the 2, 4, and 6 positions, they typically require elevated temperatures (>80°C) or acid catalysis to drive substitution, especially with weaker nucleophiles. They offer higher hydrolytic stability but less orthogonal control over multiple substitution events compared to cyanuric chloride.
The Rule of Thumb: If you need to append three distinct nucleophiles sequentially, use a triazine . If you need a stable scaffold for a single substitution that survives later harsh conditions, use a pyrimidine .
Part 2: Mechanistic Foundation
The rate difference is governed by the stability of the Meisenheimer Complex (the anionic intermediate).
Electronic Deficit & LUMO Energy
The rate of
-
Pyrimidines: Two nitrogen atoms withdraw electron density via induction (-I) and resonance (-M). The negative charge in the intermediate is delocalized onto two nitrogens.
-
Triazines: Three nitrogen atoms exert a cumulative withdrawing effect.[2] The LUMO energy is significantly lower, and the negative charge in the Meisenheimer complex is delocalized over three electronegative nitrogens, providing superior stabilization.
The "Activation" Gap
-
Cyanuric Chloride (Triazine): The three chlorine atoms further activate the ring. The first substitution is exothermic and fast. As chlorines are replaced by electron-donating nucleophiles (e.g., amines, alkoxides), the ring becomes progressively deactivated, requiring higher activation energy (heat) for subsequent steps.[2]
-
Chloropyrimidines: Lacking the third nitrogen, the ring is less electrophilic. Often, the leaving group (Cl) alone is insufficient to drive reaction with weak amines at room temperature, necessitating heat or transition metal catalysis (Buchwald-Hartwig).
Visualizing the Energy Landscape
Caption: Energy profile comparison. Triazines (green path) possess a lower activation energy (
Part 3: Comparative Kinetics & Reactivity Data
The following table synthesizes experimental conditions required to achieve substitution, serving as a practical proxy for reaction rates.
| Feature | Cyanuric Chloride (Triazine) | 2,4-Dichloropyrimidine |
| 1st Substitution Temp | 0°C to -10°C (Instantaneous) | RT to 80°C (Slow to Moderate) |
| 2nd Substitution Temp | RT to 40°C | 80°C to Reflux (Required) |
| 3rd Substitution Temp | 80°C to Reflux | N/A (Only 2 positions active) |
| Regioselectivity | Highly Chemoselective (Temp controlled) | Regioselective (4-Cl > 2-Cl usually)* |
| Solvent Tolerance | Acetone, THF, DCM (Avoid wet solvents) | Alcohols (EtOH, iPrOH), DMF, DMSO |
| Hydrolytic Stability | Low (Hydrolyzes to cyanuric acid in water) | Moderate to High |
| Base Requirement | Weak base (Na₂CO₃, DIPEA) sufficient | Often requires stronger base or heat |
*Note on Pyrimidine Regioselectivity: In 2,4-dichloropyrimidine, the 4-position is generally more reactive towards nucleophilic attack due to lower steric hindrance and specific electronic contributions, though this can vary with solvent and nucleophile type.
Part 4: Experimental Protocols
Protocol A: Temperature-Controlled Monosubstitution of Cyanuric Chloride
Objective: Selective addition of one amine to cyanuric chloride without over-substitution.
Reagents:
-
Cyanuric Chloride (1.0 equiv)
-
Amine Nucleophile (0.95 - 1.0 equiv)
-
Base: DIPEA or Na₂CO₃ (1.0 equiv)
-
Solvent: THF or Acetone (Anhydrous)
Workflow:
-
Preparation: Dissolve Cyanuric Chloride in THF. Cool the solution to -10°C to 0°C using an ice/salt bath. Crucial: Maintain low temp to prevent di-substitution.
-
Addition: Add the amine dropwise over 30 minutes. Keep internal temp < 5°C.
-
Base Addition: Add DIPEA dropwise. The reaction is exothermic; monitor temperature strictly.
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC (Hexane/EtOAc).[3][4]
-
Workup: Pour into crushed ice/water. Filter the precipitate (monosubstituted product).
-
Note: Do not let the reaction warm to RT until the starting material is consumed.
-
Protocol B: on 2,4-Dichloropyrimidine
Objective: Substitution of the C-4 chlorine (kinetic product).
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Base: Et₃N or K₂CO₃ (1.5 equiv)
-
Solvent: Ethanol or Isopropanol
Workflow:
-
Setup: Dissolve 2,4-dichloropyrimidine in Ethanol at Room Temperature (RT).
-
Addition: Add amine and base.
-
Reaction:
-
For reactive amines: Stir at RT for 4–12 hours.
-
For unreactive amines: Heat to reflux (80°C) for 2–6 hours.
-
-
Monitoring: TLC usually shows the C-4 substituted product as the major spot (lower Rf than SM).
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.
Part 5: Troubleshooting & Optimization
The "Hydrolysis Trap" (Triazines)
Triazines are prone to hydrolysis, especially cyanuric chloride.
-
Symptom: Formation of insoluble white solids (cyanuric acid derivatives) or low yields.
-
Fix: Ensure all solvents are anhydrous .[3] Use non-nucleophilic bases (DIPEA) instead of hydroxide/alkoxide if hydrolysis is observed. Keep the reaction cold.
The "Sluggish Pyrimidine"
Pyrimidines often stall with weak nucleophiles (e.g., anilines).
-
Symptom: Starting material remains after 24h at RT.
-
Fix 1 (Acid Catalysis): Add 5-10 mol% HCl or AcOH. Protonation of the ring nitrogen lowers the LUMO, mimicking the triazine's electronic state.
-
Fix 2 (Solvent Switch): Switch from EtOH to a dipolar aprotic solvent (DMF, NMP) and increase temp to 100°C.
Logical Flow for Optimization
Caption: Decision matrix for troubleshooting
References
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine . Zenodo. Available at: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . ACS Publications. Available at: [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives . PubMed Central (NIH). Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Organic Letters. Available at: [Link]
A Comparative Guide to Validating Triazine Adduct Regiochemistry: A Deep Dive into NOESY and HMBC NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of molecular structure is paramount. In the synthesis of substituted triazines, which are prevalent scaffolds in pharmaceuticals and agrochemicals, the control and validation of regiochemistry are critical hurdles.[1][2] The reaction of unsymmetrical reagents with the triazine core can often lead to a mixture of regioisomers, each potentially possessing vastly different biological activities and physicochemical properties. This guide provides an in-depth, experience-driven comparison of two powerful NMR techniques—Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive validation of triazine adduct regiochemistry. We will explore the causality behind experimental choices, present detailed protocols, and compare these NMR methods with alternative analytical techniques.
The Challenge: Regioselectivity in Triazine Synthesis
The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a common building block. A widely used precursor is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential nucleophilic substitution of its three chlorine atoms.[3] When two or more different nucleophiles are introduced, the potential for regioisomer formation arises. For instance, the reaction of an unsymmetrical nucleophile with a disubstituted triazine can yield two different products, as depicted below. Distinguishing between these isomers is a non-trivial analytical challenge that demands robust and unequivocal methods.
The NMR Solution: Probing Through-Space and Through-Bond Correlations
Two-dimensional NMR spectroscopy offers a powerful, non-destructive means to elucidate complex molecular structures in solution.[4] For the specific challenge of triazine regiochemistry, NOESY and HMBC are particularly invaluable, as they provide complementary information about spatial proximity and bond connectivity, respectively.
NOESY: Unveiling Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in the transfer of nuclear spin polarization between spatially close nuclei.[5] A NOESY experiment maps these interactions, revealing which protons are close to each other in the molecule's three-dimensional structure, typically within a distance of 5 Å.[6] This is independent of the number of bonds separating them, making it a powerful tool for determining the substitution pattern on a ring system.
Consider a scenario where a substituent 'R' has been added to a triazine ring already bearing another group 'R''. If 'R' contains protons close to the triazine core, these protons will show a NOE correlation to the protons of the neighboring 'R'' group in one regioisomer but not the other. This is because the spatial distance between these protons will be significantly different in the two isomers.
Diagram 1: NOESY-based Regiochemistry Validation Workflow
Caption: Workflow for validating triazine adduct regiochemistry using NOESY.
HMBC: Mapping Long-Range Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[7] This through-bond correlation is instrumental in piecing together the carbon skeleton of a molecule and unequivocally establishing the points of attachment of substituents.
In the context of triazine adducts, an HMBC experiment can reveal a correlation between a proton on a substituent and a carbon atom within the triazine ring. The presence or absence of specific long-range correlations provides definitive proof of the substitution pattern. For example, a proton on a substituent will show a ³JCH correlation to the triazine carbon it is attached to via a heteroatom (e.g., H-C-N-Ctriazine). By identifying which triazine carbon shows this correlation, the exact position of the substituent can be determined.
Diagram 2: HMBC-based Regiochemistry Validation Workflow
Caption: Workflow for validating triazine adduct regiochemistry using HMBC.
Comparative Analysis: NOESY vs. HMBC
| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Correlation Type | Through-space (dipolar coupling) | Through-bond (J-coupling) |
| Information Provided | Spatial proximity of protons (< 5 Å) | Connectivity between protons and carbons (2-3 bonds) |
| Key Application | Determining relative stereochemistry and conformation. Identifying which substituents are adjacent on a ring. | Mapping the carbon skeleton. Confirming points of attachment for substituents, especially to quaternary carbons. |
| Strengths | - Independent of bond connectivity. - Can distinguish isomers with identical connectivity but different spatial arrangements. | - Provides unambiguous evidence of bond connectivity. - Excellent for identifying correlations to carbons with no attached protons. |
| Limitations | - NOE intensity is highly dependent on molecular motion and inter-proton distance (proportional to 1/r⁶).[8] - Absence of a NOE does not definitively rule out proximity, especially for conformationally flexible molecules. | - The absence of a correlation can be due to a small J-coupling constant (e.g., dihedral angle dependency), not necessarily a lack of connectivity.[7] - Can sometimes show weaker ⁴J correlations which can be misleading. |
| When to Use | When trying to determine the relative positions of two proton-bearing substituents on the triazine ring. | When needing to definitively link a proton on a substituent to a specific carbon atom of the triazine ring. |
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring high-quality NOESY and HMBC data for small molecules like triazine adducts on a modern NMR spectrometer.
Protocol 1: 2D NOESY Experiment
-
Sample Preparation: Prepare a solution of the triazine adduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. The sample should be free of particulate matter and paramagnetic impurities.
-
Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Load NOESY Pulse Program: Load a standard phase-sensitive 2D NOESY pulse program (e.g., noesyphsw on Bruker systems).[9]
-
Set Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Transmitter Offset (O1): Center the transmitter offset in the middle of the proton spectrum.
-
Number of Scans (NS): Set to a multiple of 8 or 16 for proper phase cycling. A typical starting value is 8 or 16 scans per increment.
-
Number of Increments (TD in F1): A value of 256-512 increments is usually sufficient for good resolution in the indirect dimension.
-
Relaxation Delay (d1): Set to 1.5-2 seconds to allow for near-complete relaxation of the protons.
-
Mixing Time (d8): This is a crucial parameter. For small molecules (MW < 800 Da), a longer mixing time of 0.5-1.0 seconds is generally optimal.[3]
-
-
Acquisition: Start the acquisition. For a typical sample, the experiment may take 1-4 hours.
-
Processing: After acquisition, perform a 2D Fourier transform. The data should be carefully phased. For small molecules, the cross-peaks will have the opposite phase to the diagonal peaks.[3]
Protocol 2: 2D HMBC Experiment
-
Sample Preparation: Same as for the NOESY experiment.
-
Initial 1D ¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
Load HMBC Pulse Program: Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set Acquisition Parameters:
-
Spectral Widths (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all relevant signals.
-
Transmitter Offsets (O1, O2): Center the offsets for both ¹H and ¹³C channels.
-
Number of Scans (NS): Typically 8-16 scans per increment.
-
Number of Increments (TD in F1): 256-512 increments are common.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Long-Range Coupling Delay (d6): This delay is optimized for the magnitude of the long-range J-coupling. A typical value is optimized for a coupling of 8 Hz (d6 = 1/(2*J) ≈ 62.5 ms), which is a good compromise for detecting correlations over a range of coupling constants.[6]
-
-
Acquisition: Start the acquisition. Experiment times are similar to NOESY.
-
Processing: Perform a 2D Fourier transform. HMBC spectra are typically processed in magnitude mode, so phasing is not required.
Beyond NMR: Alternative and Complementary Techniques
While NOESY and HMBC are often sufficient for regiochemical assignment, other techniques can provide confirmatory data or be used when NMR is inconclusive.
X-Ray Crystallography
If a suitable single crystal of the triazine adduct can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule in the solid state.[10][11]
-
Advantages: Provides definitive structural proof, including bond lengths, bond angles, and absolute stereochemistry (with appropriate data).
-
Disadvantages: Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. The solid-state structure may not always represent the major conformation in solution.[12]
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts and coupling constants for all possible regioisomers.[13][14] By comparing the calculated spectra to the experimental data, the correct isomer can often be identified.
-
Advantages: Can be performed without synthesizing all possible isomers. Provides a theoretical basis for the observed NMR data.
-
Disadvantages: The accuracy of the prediction is dependent on the level of theory and the basis set used. It is a predictive method and not a direct measurement.
Comparison of Validation Methods
| Method | Principle | Sample Requirement | Throughput | Confidence Level |
| NOESY/HMBC NMR | Nuclear spin interactions in solution | 5-10 mg, soluble | Low to Medium | High to Very High |
| X-Ray Crystallography | X-ray diffraction from a single crystal | High-quality single crystal | Low | Definitive |
| Computational (DFT) | Quantum mechanical calculation | In silico (no physical sample needed) | High | Medium to High (predictive) |
Conclusion: An Integrated Approach for Self-Validating Protocols
For the unambiguous validation of triazine adduct regiochemistry, a synergistic approach utilizing both NOESY and HMBC NMR is the gold standard. NOESY provides crucial information about the spatial arrangement of substituents, while HMBC delivers definitive proof of the underlying bond connectivity. By carefully choosing experimental parameters and understanding the principles behind each technique, researchers can create a self-validating system where the through-space correlations from NOESY are corroborated by the through-bond connectivities from HMBC. When NMR data is ambiguous or a definitive solid-state structure is required, X-ray crystallography serves as the ultimate arbiter. Computational methods, in turn, offer a valuable predictive tool to guide spectral interpretation and synthetic efforts. By integrating these powerful analytical techniques, scientists can ensure the structural integrity of their triazine-based molecules, a critical step in the journey of drug discovery and development.
References
- Bruker. (n.d.). Step by Step Guide to NOESY.
- Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules.
- Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004).
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Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]
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Stanford University NMR Facility. (n.d.). noesy. Retrieved from [Link]
- Parella, T. (n.d.). Chapter 3 – Structural characterization of triazines.
- Bruker. (n.d.). NOE Experiments on the Bruker 400 and 500.
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IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: ge-2D NOESY EXPERIMENT. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
- Furrer, J. L. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Magnetic Resonance in Chemistry, 48(8), 628-634.
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
- Brown, S. P., & Wimperis, S. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 41(8), 666-676.
- Siddiqui, A. A., et al. (2024). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega.
- Smolen, K. A., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11599-11624.
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University of Regensburg. (n.d.). interpreting multiple-bond 2d h/c correlation (hmbc). Retrieved from [Link]
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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News-Medical.Net. (2019). Advantages of X-ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
- ResearchGate. (n.d.). Structural elucidation of compounds 1, 2, 3, and 5. HMBC correlations...
- G. F. D'Alelio, & J. W. D. (1966). and 2,4,6-tris-(N,N-dialkylamino)-s-triazines: synthesis, NMR spectra and restricted rotations. Journal of the Chemical Society B: Physical Organic, 285-289.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate, a halogenated heterocyclic compound, requires a nuanced and rigorous approach to its handling and disposal. This guide provides a comprehensive, step-by-step operational plan grounded in chemical principles to ensure the safe management of this compound from the bench to its final disposition.
Core Hazard Profile: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact molecule may be limited to the supplier, its structure—a chlorinated triazine—allows us to extrapolate a reliable hazard profile from closely related compounds. Triazine derivatives are known to pose significant health and environmental risks.[1][2][3]
The primary concerns are rooted in its reactivity and potential toxicity. The two chlorine atoms on the triazine ring make it susceptible to nucleophilic displacement and hydrolysis, while the overall structure points towards potential persistence and ecotoxicity, similar to other triazine-based compounds.[4][5]
| Hazard Classification | Description & Rationale | Potential GHS Hazard Statements (Inferred) |
| Acute Toxicity | Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Animal studies on related triazines have shown potential for liver damage.[1] | H302: Harmful if swallowed.[7] H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin/Eye Irritation | As with many chlorinated chemical intermediates, direct contact is likely to cause skin and serious eye irritation.[7][8][9] | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[7][8] | H335: May cause respiratory irritation.[7] |
| Environmental Hazard | Chlorinated compounds and triazine derivatives are often toxic to aquatic life and can be persistent in the environment.[2][5][10] Inefficient removal during wastewater treatment is a known issue for triazine herbicides.[5] | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. |
| Reactivity | Susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[4] Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] | Not applicable |
The Chemistry of Degradation: Why Specific Procedures Are Critical
Understanding the chemical behavior of Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is fundamental to appreciating why it cannot be treated as standard laboratory waste.
-
Hydrolytic Instability : Dichlorotriazines are reactive and can undergo hydrolysis when in contact with water, a reaction that can be accelerated by changes in pH.[4][11] This process can lead to the substitution of chlorine atoms with hydroxyl groups, releasing hydrochloric acid (HCl) as a byproduct. Disposing of this compound down the drain could therefore lead to the corrosion of plumbing and the release of acidic, environmentally harmful effluent.
-
Thermal Decomposition Hazards : While stable at ambient temperatures, chlorinated triazines decompose at high temperatures.[12][13] The thermal degradation of such compounds can release a cocktail of toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[10][13] This makes uncontrolled thermal treatment or improper incineration extremely dangerous.
-
Environmental Persistence : Triazine-based compounds, famously used as herbicides, are known for their potential to persist in soil and water.[2][14] Their incomplete degradation in wastewater treatment plants can lead to the contamination of aquatic ecosystems, posing a risk to various organisms.[5]
Due to these factors, this compound must be classified and handled as Regulated Hazardous Waste .
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to create a reliable barrier between the researcher and the chemical hazard.[15][16][17]
| Task | Minimum Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | • Full-face respirator with organic vapor/particulate cartridges or a PAPR.• Double-layered nitrile gloves, with the outer glove changed immediately upon contamination.[18]• Chemical-resistant lab coat or disposable suit.[18]• Chemical splash goggles and face shield.• Closed-toe shoes. |
| Working with Solutions | • Nitrile gloves.[19]• Chemical-resistant lab coat.• Chemical splash goggles.[9] |
| Waste Handling & Decontamination | • Elbow-length, chemical-resistant gloves (e.g., butyl rubber or laminate).• Chemical-resistant apron over a lab coat.• Chemical splash goggles and face shield.[16] |
Operational Plan: Step-by-Step Disposal Protocol
All handling and waste generation must occur within a certified chemical fume hood to minimize inhalation exposure.[18]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in ensuring safe and compliant disposal. Never mix incompatible waste streams.[20]
-
Designate Specific Waste Containers :
-
Solid Halogenated Waste : For contaminated consumables like weigh boats, paper towels, and used PPE.
-
Liquid Halogenated Waste : For reaction mother liquors, rinsates, and solutions.
-
-
Rationale : Separating halogenated from non-halogenated waste is a standard regulatory requirement and is crucial for proper incineration.[20][21] Mixing can create dangerous reactions and significantly increases disposal costs.
Step 2: Container Selection and Labeling
The integrity of the waste container is essential to prevent leaks and exposure.
-
Select a Compatible Container : Use only containers made of materials chemically resistant to chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).[21] Ensure the container has a tightly-fitting screw cap.[21]
-
Affix a "Hazardous Waste" Label : Before adding any waste, label the container clearly.[22][23] The label must include:
-
The words "Hazardous Waste ".[22]
-
The full chemical name: "Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate " and any other chemical constituents in the waste stream. Do not use abbreviations.[22]
-
The accumulation start date (the date the first drop of waste enters the container).
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Step 3: Waste Accumulation
-
Add Waste Carefully : Perform all transfers inside a chemical fume hood.
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[22][23] This prevents the release of volatile organic compounds (VOCs).
-
Do Not Overfill : Leave at least 10% headspace (about 2 inches) in liquid waste containers to allow for vapor expansion.[24]
-
Store in Secondary Containment : Store the waste container in a chemically resistant secondary containment bin or tray that can hold at least 110% of the container's volume.
Step 4: Decontamination of Glassware and Surfaces
-
Initial Rinse : Triple-rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) capable of dissolving the compound.
-
Collect Rinsate : This initial rinsate is considered hazardous waste and must be collected in the designated "Liquid Halogenated Waste" container.[22]
-
Final Cleaning : After the solvent rinse, glassware can be washed using standard laboratory procedures.
-
Surface Decontamination : Wipe down all surfaces inside the fume hood and any contaminated areas with a cloth dampened with a suitable solvent, followed by soap and water. The used cloths must be disposed of as solid hazardous waste.
Step 5: Final Disposal Logistics
-
Schedule a Pickup : Once the waste container is full or the accumulation time limit is reached (per your institution's policy), contact your organization's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Professional Disposal : Your EHS department will manage the transfer to a licensed hazardous waste disposal facility. The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration at a federally permitted facility, which ensures complete destruction of the molecule.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate.
Caption: Decision workflow for segregation and disposal.
References
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- Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. MDPI.
- DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com.
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- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
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- 1,3,5-Triazine SDS, 290-87-9 Safety D
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- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
